(R)-JNJ-31020028
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
N-[4-[4-[(1R)-2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36FN5O2/c1-3-38(4-2)34(42)32(25-11-6-5-7-12-25)40-21-19-39(20-22-40)31-17-16-27(23-30(31)35)37-33(41)29-15-9-8-14-28(29)26-13-10-18-36-24-26/h5-18,23-24,32H,3-4,19-22H2,1-2H3,(H,37,41)/t32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUNRYUVDVWTTE-JGCGQSQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H](C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-JNJ-31020028: A Technical Guide to its Mechanism of Action as a Neuropeptide Y Y2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-JNJ-31020028 is a potent, selective, and brain-penetrant small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3] This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. This compound has been instrumental as a pharmacological tool for investigating the in vivo functions of the Y2 receptor and has been explored for its potential therapeutic effects, including antidepressant-like behaviors.[3][4]
Core Mechanism of Action: Neuropeptide Y Y2 Receptor Antagonism
The primary mechanism of action of this compound is the competitive blockade of the Neuropeptide Y Y2 receptor, a member of the G-protein coupled receptor (GPCR) family. Y2 receptors are predominantly coupled to the inhibitory G-protein, Gαi.
Upon activation by endogenous agonists such as Neuropeptide Y (NPY) and Peptide YY (PYY), the Y2 receptor initiates a signaling cascade that typically leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels, particularly the inhibition of voltage-gated calcium channels.
By acting as an antagonist, this compound binds to the Y2 receptor but does not elicit a biological response. Instead, it prevents the binding of endogenous agonists, thereby inhibiting their downstream effects. A key physiological role of presynaptic Y2 receptors is to inhibit the release of various neurotransmitters. Consequently, the antagonism of these receptors by this compound can lead to an increase in the release of certain neurotransmitters, such as norepinephrine in the hypothalamus.
Signaling Pathway of Y2 Receptor and its Antagonism by this compound
Caption: Antagonism of the Gαi-coupled Y2 receptor by this compound.
Quantitative Data
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Parameter | Species | Receptor | Value | Reference(s) |
| pIC₅₀ | Human | Y2 | 8.07 ± 0.05 | |
| Rat | Y2 | 8.22 ± 0.06 | ||
| Mouse | Y2 | 8.21 | ||
| IC₅₀ | Human | Y2 | 6 nM | |
| pKB | Human | Y2 | 8.04 ± 0.13 | |
| Selectivity | Human | Y1, Y4, Y5 | >100-fold |
pIC₅₀: Negative logarithm of the half maximal inhibitory concentration. A higher value indicates greater binding affinity. IC₅₀: Half maximal inhibitory concentration. pKB: Negative logarithm of the dissociation constant of an antagonist. A higher value indicates greater antagonist potency.
Table 2: In Vivo Pharmacokinetics and Receptor Occupancy (Rat)
| Parameter | Route | Dose | Value | Reference(s) |
| Bioavailability | Oral | 10 mg/kg | 6% | |
| Subcutaneous | 10 mg/kg | 100% | ||
| Cmax | Subcutaneous | 10 mg/kg | 4.35 µM | |
| Tmax | Subcutaneous | 10 mg/kg | 0.5 hours | |
| Half-life (t₁/₂) | Subcutaneous | 10 mg/kg | 0.83 hours | |
| Receptor Occupancy | Subcutaneous | 10 mg/kg | ~90% | |
| ED₅₀ (Occupancy) | Subcutaneous | - | 1.6 mg/kg |
Experimental Protocols
This section outlines the methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the Y2 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the pIC₅₀ of this compound at the human and rat Y2 receptors.
-
Materials:
-
Human Y2 Receptor Source: KAN-Ts cells expressing the human Y2 receptor.
-
Rat Y2 Receptor Source: Rat hippocampus membrane preparations.
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]PYY).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: High concentration of unlabeled NPY or PYY.
-
Assay Buffer: Typically a Tris-based buffer. For agonist binding, sodium-free buffers may be used, while sodium-containing buffers are more physiological.
-
Filtration System: Glass fiber filters (e.g., GF/C) pre-treated with polyethylenimine.
-
-
Protocol:
-
Membrane preparations or whole cells are incubated with a fixed concentration of [¹²⁵I]PYY.
-
Increasing concentrations of this compound are added to compete for binding to the Y2 receptor.
-
A parallel incubation is performed with an excess of unlabeled PYY to determine non-specific binding.
-
Following incubation, the mixture is rapidly filtered to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Competition binding curves are generated, and IC₅₀ values are determined using non-linear regression analysis. The pIC₅₀ is the negative logarithm of the IC₅₀.
-
Caption: Workflow for the radioligand binding assay.
Functional Antagonism Assay (Calcium Mobilization)
This cell-based functional assay measures the ability of this compound to inhibit the intracellular calcium mobilization induced by a Y2 receptor agonist.
-
Objective: To determine the functional antagonist potency (pKB) of this compound.
-
Materials:
-
Cell Line: KAN-Ts cells expressing the human Y2 receptor and a chimeric G-protein (Gqi5). The Gqi5 chimera redirects the Gαi signal to the Gαq pathway, enabling a measurable calcium response.
-
Agonist: Peptide YY (PYY).
-
Antagonist: this compound.
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Assay Buffer: HEPES-buffered solution (HBS).
-
-
Protocol:
-
Cells are seeded in microplates and loaded with a calcium-sensitive fluorescent dye.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
The plate is placed in a fluorescence plate reader.
-
A fixed concentration of the agonist PYY is added to stimulate the Y2 receptor.
-
The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity.
-
The inhibitory effect of this compound is quantified, and the antagonist dissociation constant (KB) is calculated using the Schild equation. The pKB is the negative logarithm of the KB.
-
In Vivo Microdialysis for Norepinephrine Release
This in vivo technique measures the extracellular levels of norepinephrine in a specific brain region of freely moving animals, providing evidence of the functional consequences of Y2 receptor antagonism.
-
Objective: To assess the effect of this compound on norepinephrine release in the hypothalamus.
-
Materials:
-
Animal Model: Rats.
-
Microdialysis Probe: A semipermeable membrane probe stereotaxically implanted in the hypothalamus.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for the quantification of norepinephrine.
-
-
Protocol:
-
A guide cannula is surgically implanted into the rat hypothalamus.
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with aCSF at a low flow rate (e.g., 1 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of norepinephrine.
-
This compound is administered (e.g., subcutaneously).
-
Dialysate collection continues to measure changes in norepinephrine levels post-administration.
-
The concentration of norepinephrine in the dialysate samples is determined by HPLC-ED.
-
Caption: Workflow for in vivo microdialysis.
Conclusion
This compound is a highly selective and potent antagonist of the Neuropeptide Y Y2 receptor. Its mechanism of action is centered on the blockade of this Gαi-coupled receptor, thereby preventing the inhibitory effects of endogenous ligands like NPY and PYY. This antagonism leads to downstream effects such as the disinhibition of neurotransmitter release. The quantitative data from in vitro and in vivo studies provide a robust characterization of its pharmacological profile, establishing it as a valuable tool for neuroscience research and drug development.
References
- 1. Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Y2 receptors for neuropeptide Y are coupled to three intracellular signal transduction pathways in a human neuroblastoma cell line. [periodicos.capes.gov.br]
- 3. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligands of the Neuropeptide Y Y2 Receptors as a Potential Multitarget Therapeutic Approach for the Protection of the Neurovascular Unit Against Acute Ischemia/Reperfusion: View from the Perspective of the Laboratory Bench - PMC [pmc.ncbi.nlm.nih.gov]
(R)-JNJ-31020028: A Comprehensive Technical Guide to a Selective Y2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-JNJ-31020028 is a potent, selective, and brain-penetrant small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor. This document provides an in-depth technical overview of its pharmacological properties, including binding affinity, functional antagonism, and pharmacokinetic profile. Detailed methodologies for the key experiments used to characterize this compound are provided, along with diagrams of the Y2 receptor signaling pathway and experimental workflows to facilitate a comprehensive understanding of its mechanism of action and preclinical evaluation.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely distributed in the central and peripheral nervous systems, where it is involved in a diverse range of physiological processes, including appetite regulation, anxiety, and circadian rhythms. Its effects are mediated by a family of G-protein coupled receptors (GPCRs), of which the Y2 receptor is a key member. The Y2 receptor primarily functions as a presynaptic autoreceptor, inhibiting the release of NPY and other neurotransmitters. The development of selective Y2 receptor antagonists like this compound has been crucial for elucidating the in vivo functions of this receptor and exploring its therapeutic potential. This compound has demonstrated antidepressant-like effects in preclinical models, highlighting its potential for the treatment of nervous system disorders.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, functional potency, and pharmacokinetic parameters.
Table 1: In Vitro Binding Affinity of this compound at Y2 Receptors
| Species | Receptor | pIC50 | IC50 (nM) |
| Human | Y2 | 8.07 | 8.51[1] |
| Rat | Y2 | 8.22 | - |
| Mouse | Y2 | 8.21 | - |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). Data compiled from multiple sources.[2][3][4]
Table 2: Functional Antagonist Activity of this compound
| Assay Type | Species/Cell Line | Parameter | Value |
| PYY-induced Calcium Mobilization | Human KAN-Ts cells | pKB | 8.04[5] |
pKB is the negative logarithm of the equilibrium dissociation constant of the antagonist.
Table 3: Selectivity of this compound for Human Y Receptor Subtypes
| Receptor Subtype | Selectivity Fold vs. Y2 |
| Y1 | >100-fold |
| Y4 | >100-fold |
| Y5 | >100-fold |
Table 4: Pharmacokinetic Properties of this compound in Rats
| Route of Administration | Dose (mg/kg) | Cmax (µM) | Tmax (hours) | t1/2 (hours) | Bioavailability (%) |
| Oral | 10 | - | - | - | 6 |
| Subcutaneous | 10 | 4.35 | 0.5 | 0.83 | 100 |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the Y2 receptor signaling pathway and the general workflows of key experimental procedures used to characterize this compound.
Caption: Y2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
This section provides a detailed overview of the methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the Y2 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Receptor Source: Membranes prepared from KAN-Ts cells stably expressing the human Y2 receptor, or from rat hippocampus tissue.
-
Radioligand: [125I]-Peptide YY ([125I]PYY).
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: Composition typically includes a buffer salt (e.g., Tris-HCl), divalent cations (e.g., MgCl2, CaCl2), and a protease inhibitor cocktail.
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Detection: A gamma counter for measuring radioactivity.
-
-
Procedure:
-
In a 96-well plate, the receptor membranes, [125I]PYY (at a concentration near its Kd), and varying concentrations of this compound are combined in the assay buffer.
-
Control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled Y2 ligand) are included.
-
The plate is incubated, typically for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The data is analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a pIC50 value.
-
PYY-Stimulated Calcium Mobilization Assay
This functional assay determines the potency of this compound as an antagonist by measuring its ability to block agonist-induced increases in intracellular calcium.
-
Materials:
-
Cell Line: KAN-Ts cells co-expressing the human Y2 receptor and a chimeric G-protein (Gqi5). The Gqi5 protein couples the Gi-linked Y2 receptor to the Gq signaling pathway, enabling a measurable calcium response.
-
Calcium Indicator Dye: A fluorescent dye that exhibits an increase in fluorescence intensity upon binding to calcium (e.g., Fluo-4 AM).
-
Agonist: Peptide YY (PYY).
-
Test Compound: this compound.
-
Assay Buffer: A buffered salt solution such as Hank's Balanced Salt Solution (HBSS) with HEPES.
-
Instrumentation: A fluorescence plate reader capable of kinetic measurements.
-
-
Procedure:
-
Cells are seeded in 96- or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.
-
The cells are loaded with the calcium indicator dye for a specified period (e.g., 1 hour) at 37°C.
-
After loading, the cells are washed to remove excess dye.
-
Varying concentrations of this compound are added to the wells and pre-incubated.
-
The plate is placed in the fluorescence reader, and a baseline fluorescence reading is taken.
-
A fixed concentration of the agonist PYY is added to stimulate the Y2 receptor, and the change in fluorescence is monitored over time.
-
The ability of this compound to inhibit the PYY-induced calcium response is quantified.
-
The data is used to calculate the pKB value for this compound.
-
Ex Vivo Receptor Occupancy by Autoradiography
This technique measures the percentage of Y2 receptors in the brain that are occupied by this compound after in vivo administration.
-
Materials:
-
Animals: Rats.
-
Test Compound: this compound for subcutaneous administration.
-
Radioligand: A suitable radiolabeled Y2 receptor ligand for in vitro binding on tissue sections (e.g., [125I]PYY).
-
Equipment: Cryostat for brain sectioning, phosphor imaging system or X-ray film for detecting radioactivity.
-
-
Procedure:
-
Rats are administered various doses of this compound via subcutaneous injection. A vehicle control group is also included.
-
At a time point corresponding to the peak brain concentration of the drug (Tmax), the animals are euthanized, and their brains are rapidly removed and frozen.
-
The frozen brains are sectioned into thin coronal slices (e.g., 20 µm) using a cryostat.
-
The brain sections are mounted on microscope slides and incubated with the radioligand ([125I]PYY) until binding equilibrium is reached.
-
The sections are washed to remove unbound radioligand and then dried.
-
The slides are apposed to a phosphor imaging screen or X-ray film to visualize and quantify the amount of radioligand binding in specific brain regions.
-
The reduction in radioligand binding in the drug-treated animals compared to the vehicle-treated animals is used to calculate the percentage of Y2 receptor occupancy for each dose of this compound. An ED50 for receptor occupancy can then be determined.
-
In Vivo Microdialysis
This in vivo technique is used to measure the effect of this compound on the extracellular levels of neurotransmitters, such as norepinephrine, in specific brain regions like the hypothalamus.
-
Materials:
-
Animals: Rats.
-
Test Compound: this compound.
-
Microdialysis Equipment: Stereotaxic apparatus for probe implantation, microdialysis probes, a syringe pump, and a fraction collector.
-
Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection for the quantification of norepinephrine.
-
-
Procedure:
-
A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hypothalamus) of an anesthetized rat.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
After a stabilization period, dialysate samples are collected at regular intervals to establish a baseline level of norepinephrine.
-
This compound is administered to the animal (e.g., subcutaneously).
-
Dialysate collection continues, and the samples are analyzed by HPLC to measure the concentration of norepinephrine.
-
The change in norepinephrine levels following drug administration is compared to the baseline levels to determine the effect of Y2 receptor antagonism.
-
Conclusion
This compound is a highly valuable pharmacological tool for investigating the role of the Y2 receptor in the central nervous system. Its high affinity, selectivity, and brain penetrance have been thoroughly characterized through a range of in vitro and in vivo assays. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the fields of neuroscience and drug discovery, facilitating further exploration of the therapeutic potential of Y2 receptor antagonism.
References
- 1. psychogenics.com [psychogenics.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]
- 4. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of (R)-JNJ-31020028: A Technical Guide to a Selective Neuropeptide Y Y2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discovery and Pharmacological Profile
JNJ-31020028 was identified through the screening of a compound collection, leading to a series of small molecules with high affinity for the human NPY Y2 receptor.[3][4] The (R)-enantiomer, (R)-JNJ-31020028, has demonstrated desirable pharmacological properties as a Y2 receptor antagonist.
Binding Affinity and Selectivity
This compound exhibits high binding affinity for the human, rat, and mouse NPY Y2 receptors. Importantly, it displays over 100-fold selectivity for the Y2 receptor compared to other NPY receptor subtypes (Y1, Y4, and Y5).[5]
| Receptor | Species | pIC50 | IC50 (nM) |
| NPY Y2 | Human | 8.07 ± 0.05 | ~8.5 |
| NPY Y2 | Rat | 8.22 ± 0.06 | ~6.0 |
| NPY Y2 | Mouse | 8.21 | ~6.2 |
| NPY Y1 | Human | < 6 | > 1000 |
| NPY Y4 | Human | < 6 | > 1000 |
| NPY Y5 | Human | < 6 | > 1000 |
Table 1: Binding affinity (pIC50) and selectivity of this compound for NPY receptors. Data compiled from multiple sources.
Functional Antagonism
In functional assays, this compound acts as a potent antagonist, inhibiting the signaling induced by the native Y2 receptor agonist, Peptide YY (PYY).
| Assay | Parameter | Value |
| PYY-stimulated Calcium Response | pKB | 8.04 ± 0.13 |
Table 2: Functional antagonist activity of this compound.
In Vivo Pharmacokinetics and Receptor Occupancy
Pharmacokinetic studies in rats have shown that while this compound has poor oral bioavailability, it is well-absorbed after subcutaneous administration. Ex vivo receptor occupancy studies demonstrated that it effectively penetrates the brain and binds to Y2 receptors.
| Parameter | Route | Dose | Value |
| Bioavailability | Oral | 10 mg/kg | 6% |
| Bioavailability | Subcutaneous | 10 mg/kg | 100% |
| Cmax | Subcutaneous | 10 mg/kg | 4.35 µM |
| Tmax | Subcutaneous | 10 mg/kg | 0.5 h |
| t1/2 | Subcutaneous | 10 mg/kg | 0.83 h |
| Receptor Occupancy | Subcutaneous | 10 mg/kg | ~90% |
Table 3: Pharmacokinetic parameters and in vivo receptor occupancy of this compound in rats.
Synthesis of this compound
The enantioselective synthesis of this compound starts from the commercially available (S)-(+)-mandelic acid. While a detailed step-by-step protocol is proprietary, the general synthetic strategy involves the construction of the core structure through a series of organic reactions. A racemic mixture of JNJ-31020028 has also been synthesized and characterized.
An improved and efficient synthesis of a related compound, N-Methyl-JNJ-31020028, has been reported using both batch and continuous flow methodologies, with the latter providing a significantly higher yield (92% vs. 43%). This suggests that flow chemistry could be a viable approach for the scalable synthesis of JNJ-31020028 and its analogs.
Key Experimental Protocols
NPY Y2 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the NPY Y2 receptor.
Methodology: A radioligand binding assay is performed using cell membranes from a cell line stably expressing the human NPY Y2 receptor (e.g., KAN-Ts or CHO-hY2R cells).
Protocol Outline:
-
Membrane Preparation: Cells expressing the Y2 receptor are harvested and homogenized in a suitable buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended.
-
Binding Reaction: The membrane preparation is incubated with a constant concentration of a radiolabeled Y2 receptor ligand (e.g., [¹²⁵I]-PYY) and increasing concentrations of the test compound (this compound).
-
Incubation: The reaction mixture is incubated at room temperature to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The pIC50 is then calculated as the negative logarithm of the IC50.
PYY-Stimulated Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound at the NPY Y2 receptor.
Methodology: This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by the Y2 receptor agonist PYY. Since the Y2 receptor is typically coupled to the inhibitory G-protein (Gi), which does not directly lead to calcium mobilization, a chimeric G-protein (Gqi5) is co-expressed in the cells (e.g., CHO-hY2R-Gqi5) to couple the receptor to the phospholipase C pathway and enable a calcium readout.
Protocol Outline:
-
Cell Culture: CHO cells stably co-expressing the human NPY Y2 receptor and the chimeric G-protein Gqi5 are cultured to confluence.
-
Loading with Calcium Indicator Dye: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) that exhibits an increase in fluorescence upon binding to calcium.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or vehicle.
-
Stimulation with Agonist: The Y2 receptor agonist PYY is added to the cells to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The antagonist activity is quantified by determining the concentration of this compound that produces a rightward shift in the PYY concentration-response curve. The pKB value is then calculated to represent the antagonist's affinity.
Ex Vivo Receptor Occupancy by Autoradiography
Objective: To determine the extent to which this compound occupies NPY Y2 receptors in the brain after systemic administration.
Methodology: This technique involves administering the drug to an animal, followed by the preparation of brain sections and visualization of the occupied receptors using a radiolabeled ligand.
Protocol Outline:
-
Drug Administration: Rats are administered this compound or vehicle via subcutaneous injection.
-
Tissue Collection: At a specified time after administration, the animals are euthanized, and their brains are rapidly removed and frozen.
-
Cryosectioning: The frozen brains are sliced into thin sections using a cryostat.
-
Radioligand Incubation: The brain sections are incubated with a radiolabeled NPY Y2 receptor ligand (e.g., [¹²⁵I]-PYY) to label the available (unoccupied) receptors.
-
Washing and Drying: The sections are washed to remove unbound radioligand and then dried.
-
Autoradiographic Imaging: The dried sections are exposed to a phosphor imaging screen or autoradiographic film to visualize the distribution and density of the radiolabeled receptors.
-
Image Analysis: The autoradiograms are quantified using image analysis software to determine the density of radioligand binding in specific brain regions.
-
Calculation of Receptor Occupancy: The receptor occupancy is calculated by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.
Signaling Pathways and Experimental Workflows
NPY Y2 Receptor Signaling Pathway
The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gi. Activation of the Y2 receptor by an agonist like NPY or PYY leads to the dissociation of the G-protein into its Gαi and Gβγ subunits, which then modulate downstream effector proteins.
Caption: NPY Y2 Receptor Signaling Pathway.
Experimental Workflow for Pharmacological Characterization
The following diagram illustrates a typical workflow for the pharmacological characterization of a novel NPY Y2 receptor antagonist like this compound.
Caption: Pharmacological Characterization Workflow.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the NPY Y2 receptor. Its high affinity, selectivity, and brain penetrance make it a suitable candidate for in vivo studies. This technical guide has summarized the key aspects of its discovery, synthesis, and pharmacological profile, providing a foundation for researchers and drug development professionals working in the field of neuroscience and metabolic disorders. Further research with this compound and similar compounds will continue to elucidate the therapeutic potential of targeting the NPY Y2 receptor.
References
- 1. Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
(R)-JNJ-31020028 brain penetrance and bioavailability
An In-depth Technical Guide on the Brain Penetrance and Bioavailability of (R)-JNJ-31020028
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the brain penetrance and bioavailability of this compound, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. The information is compiled from various preclinical studies to support further research and development of this compound for central nervous system (CNS) applications.
Introduction
This compound is a small molecule antagonist with high affinity for the human, rat, and mouse NPY Y2 receptors.[1] Its ability to cross the blood-brain barrier and modulate central Y2 receptors makes it a valuable tool for investigating the role of this receptor in various neurological and psychiatric disorders. This document summarizes key pharmacokinetic parameters, details the experimental approaches used to determine them, and illustrates the relevant biological pathways.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in rats, revealing poor oral bioavailability but excellent subcutaneous absorption.
Bioavailability
Quantitative data from preclinical rat studies are presented in Table 1.
| Parameter | Value | Route of Administration | Dose | Species |
| Oral Bioavailability (F) | 6% | Oral (p.o.) | 10 mg/kg | Rat |
| Subcutaneous Bioavailability (F) | 100% | Subcutaneous (s.c.) | 10 mg/kg | Rat |
| Table 1: Bioavailability of this compound in Rats |
Plasma Pharmacokinetics after Subcutaneous Administration
Following subcutaneous administration, this compound is rapidly absorbed and demonstrates a relatively short half-life in rats. Key pharmacokinetic parameters are detailed in Table 2.
| Parameter | Value | Unit |
| Cmax | 4.35 | µM |
| Tmax | 0.5 | hours |
| AUCinf | 7.91 | h*µM |
| t1/2 | 0.83 | hours |
| Table 2: Plasma Pharmacokinetic Parameters of this compound in Rats after a 10 mg/kg Subcutaneous Dose[1] |
Brain Penetrance
This compound is confirmed to be a brain-penetrant molecule, effectively reaching and engaging its target in the central nervous system.
Receptor Occupancy
Ex vivo studies in rats have demonstrated significant occupancy of brain Y2 receptors following systemic administration. This provides direct evidence of the compound's ability to cross the blood-brain barrier and interact with its intended target.
| Parameter | Value | Dose (s.c.) | Species |
| Maximal Y2 Receptor Occupancy | ~90% | 10 mg/kg | Rat |
| ED50 for Y2 Receptor Occupancy | 1.6 | mg/kg | Rat |
| Table 3: Brain Y2 Receptor Occupancy of this compound in Rats |
Experimental Methodologies
The following sections describe the general experimental protocols typically employed for determining the pharmacokinetic and brain penetrance data presented above. Specific details from the original studies may vary.
Bioavailability and Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the oral and subcutaneous bioavailability and pharmacokinetics of a test compound in rats.
Caption: Workflow for a typical rodent pharmacokinetic and bioavailability study.
-
Vehicle Formulation: For intravenous (IV) administration, compounds are typically dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For oral and subcutaneous routes, formulations may include aqueous suspensions in vehicles like 0.5% hydroxypropyl methylcellulose (HPMC).
-
Dosing and Sampling: A crossover design is often used, where the same group of animals receives the IV dose and the oral/subcutaneous dose at different times, with a washout period in between. Blood samples are collected at various time points to characterize the plasma concentration-time profile.
-
Analysis: Plasma concentrations of the compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Calculations: Bioavailability (F) is calculated by comparing the area under the plasma concentration-time curve (AUC) from the extravascular route (oral or subcutaneous) to the AUC from the IV route, corrected for the dose.
Ex Vivo Brain Receptor Occupancy Study
This method is used to determine the extent to which a compound binds to its target receptor in the brain after systemic administration.
Caption: General workflow for an ex vivo receptor occupancy study.
-
Procedure: Animals are administered the test compound. At a time point corresponding to the peak brain concentration, the animals are sacrificed, and their brains are collected.
-
Autoradiography: Brains are sectioned, and the slices are incubated with a radiolabeled ligand that binds to the target receptor (in this case, the Y2 receptor). The amount of radioligand binding is inversely proportional to the amount of the test compound occupying the receptor.
-
Quantification: The radiolabel signal is detected using autoradiography. The percentage of receptor occupancy is calculated by comparing the signal in the drug-treated animals to that in the vehicle-treated controls.
Mechanism of Action and Signaling Pathway
This compound acts as an antagonist at the NPY Y2 receptor. The Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi.
Caption: NPY Y2 receptor signaling pathway and the antagonistic action of this compound.
Activation of the Y2 receptor by endogenous agonists like NPY or Peptide YY (PYY) leads to the dissociation of the Gi protein subunits. The αi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can directly inhibit voltage-gated calcium channels, reducing calcium influx. Both mechanisms contribute to a decrease in neuronal excitability and neurotransmitter release. This compound competitively binds to the Y2 receptor, preventing these downstream signaling events and thereby disinhibiting neurotransmitter release.
Conclusion
This compound is a valuable research tool characterized by its high affinity and selectivity for the NPY Y2 receptor, coupled with its proven ability to penetrate the brain and engage its target in vivo. While its oral bioavailability is low, its excellent subcutaneous bioavailability allows for reliable systemic administration in preclinical models. The data and protocols summarized in this guide provide a solid foundation for designing and interpreting future studies aimed at exploring the therapeutic potential of NPY Y2 receptor antagonism in the central nervous system.
References
(R)-JNJ-31020028: A Technical Overview of its Selectivity for Neuropeptide Y Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity profile of (R)-JNJ-31020028 for the Neuropeptide Y (NPY) receptor subtypes. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, providing a comprehensive resource on the quantitative binding characteristics, experimental methodologies, and associated signaling pathways of this potent NPY Y2 receptor antagonist.
Executive Summary
This compound is a high-affinity, selective, and brain-penetrant antagonist of the Neuropeptide Y (NPY) Y2 receptor. Extensive in vitro characterization has demonstrated its pronounced selectivity for the Y2 receptor subtype over other NPY receptors, namely Y1, Y4, and Y5. This selectivity is a critical attribute for a pharmacological tool intended to probe the specific physiological and pathological roles of the NPY Y2 receptor. This guide provides the key quantitative data, detailed experimental protocols used for its characterization, and a visual representation of the relevant signaling pathways.
Data Presentation: Quantitative Selectivity Profile
The selectivity of this compound has been quantified through radioligand binding assays, which measure the ability of the compound to displace a radiolabeled ligand from the NPY receptor subtypes. The data consistently shows a high affinity for the Y2 receptor and significantly lower affinity for the Y1, Y4, and Y5 subtypes.
| Receptor Subtype | Species | Parameter | Value | Selectivity vs. Y2 | Reference |
| NPY Y2 | Human | pIC50 | 8.07 | - | [1][2][3][4][5] |
| IC50 (nM) | 8.51 | - | |||
| Rat | pIC50 | 8.22 | - | ||
| IC50 (nM) | 6.03 | - | |||
| Mouse | pIC50 | 8.21 | - | ||
| IC50 (nM) | 6.17 | - | |||
| NPY Y1 | Human | - | >100-fold selective vs. Y2 | >100x | |
| NPY Y4 | Human | - | >100-fold selective vs. Y2 | >100x | |
| NPY Y5 | Human | - | >100-fold selective vs. Y2 | >100x |
Note: The IC50 values for Y1, Y4, and Y5 receptors are not explicitly stated in the cited literature but are reported to be over 100-fold greater than that for the Y2 receptor.
In functional assays, this compound has been demonstrated to be a potent antagonist with a pKB value of 8.04.
Experimental Protocols
The characterization of this compound's selectivity for NPY receptor subtypes involved two primary in vitro assays: a radioligand binding assay to determine binding affinity and a functional assay to assess antagonist activity.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for NPY receptor subtypes by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the IC50 value of this compound at human NPY receptor subtypes.
Materials:
-
Cell Lines: KAN-Ts cells endogenously expressing the human NPY Y2 receptor, or other suitable cell lines individually expressing human NPY Y1, Y4, and Y5 receptors.
-
Radioligand: [125I]Peptide YY ([125I]PYY).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled NPY or PYY (e.g., 1 µM).
-
Instrumentation: Scintillation counter, 96-well plates, filtration apparatus.
Procedure:
-
Membrane Preparation: Cell membranes from the respective cell lines are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A serial dilution of this compound or vehicle control.
-
For non-specific binding wells, add a high concentration of unlabeled NPY.
-
A fixed concentration of [125I]PYY (typically at or below its Kd).
-
The cell membrane preparation.
-
-
Incubation: The plate is incubated for a defined period (e.g., 60-120 minutes) at room temperature to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [125I]PYY.
Functional Antagonism Assay (Calcium Mobilization)
This assay determines the functional antagonist activity of this compound by measuring its ability to inhibit the intracellular signaling induced by an NPY receptor agonist. As NPY Y2 receptors are endogenously coupled to Gi/o proteins, which inhibit adenylyl cyclase, a chimeric G-protein (Gqi5) is expressed in the cells to couple the receptor activation to a more readily measurable calcium mobilization response.
Objective: To determine the pKB value of this compound at the human NPY Y2 receptor.
Materials:
-
Cell Line: KAN-Ts cells stably expressing a chimeric Gqi5 protein.
-
Agonist: Peptide YY (PYY).
-
Test Compound: this compound.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: Fluorescence plate reader with an injection system (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the KAN-Ts cells expressing the Gqi5 chimera into black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Compound Incubation: Wash the cells and then pre-incubate with various concentrations of this compound or vehicle for a defined period.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a fixed concentration of the agonist PYY (typically the EC80) to all wells and immediately measure the fluorescence intensity over time to capture the peak calcium response.
-
Data Analysis: The inhibitory effect of this compound on the PYY-induced calcium signal is analyzed. The data are fitted to determine the IC50 of this compound, from which the pKB (a measure of antagonist potency) can be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the NPY receptors and a generalized workflow for the experimental characterization of this compound.
Caption: NPY Receptor Subtype Signaling Pathways.
Caption: Experimental Workflow for this compound Characterization.
References
- 1. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
(R)-JNJ-31020028: A Technical Guide to its Role in Neurotransmission as a Neuropeptide Y Y2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-JNJ-31020028 is a potent, selective, and brain-penetrant small molecule antagonist of the neuropeptide Y (NPY) Y2 receptor. This technical guide provides an in-depth overview of its core pharmacology, its modulatory role in neurotransmission, and detailed experimental methodologies for its characterization. The presynaptic localization of the NPY Y2 receptor positions it as a critical regulator of neurotransmitter release. By antagonizing this receptor, this compound enhances the release of certain neurotransmitters, highlighting its therapeutic potential for various central nervous system disorders. This document summarizes key quantitative data, outlines experimental protocols, and provides visual representations of its mechanism of action and experimental workflows to support further research and development.
Introduction
Neuropeptide Y (NPY) is a highly abundant 36-amino acid neurotransmitter in the mammalian brain, exerting its effects through a family of G protein-coupled receptors (GPCRs), including the Y1, Y2, Y4, and Y5 subtypes.[1][2] The NPY Y2 receptor is predominantly located on presynaptic nerve terminals, where it functions as an autoreceptor to inhibit the release of NPY and as a heteroreceptor to modulate the release of other neurotransmitters.[3][4] This presynaptic inhibitory function makes the Y2 receptor an attractive target for therapeutic intervention.
This compound has emerged as a key pharmacological tool to investigate the physiological and pathological roles of the NPY Y2 receptor. Its high affinity, selectivity, and ability to cross the blood-brain barrier allow for robust in vitro and in vivo studies.[5] This guide will delve into the technical details of this compound's interaction with the Y2 receptor and its subsequent impact on neurotransmission.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized across various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism at the NPY Y2 receptor.
Table 1: In Vitro Binding Affinity of this compound for NPY Y2 Receptors
| Species | Preparation | Radioligand | Parameter | Value | Reference(s) |
| Human | KAN-Ts Cells | PYY | pIC50 | 8.07 ± 0.05 | |
| Rat | Hippocampus | PYY | pIC50 | 8.22 ± 0.06 | |
| Mouse | Brain | Not Specified | pIC50 | 8.21 |
Table 2: In Vitro Functional Antagonist Activity of this compound
| Assay System | Agonist | Parameter | Value | Reference(s) |
| KAN-Ts Cells (expressing chimeric Gqi5) | PYY | pKB | 8.04 ± 0.13 | |
| Rat Vas Deferens | NPY | pA2 | 8.1 |
Table 3: In Vivo Pharmacokinetic and Receptor Occupancy Data in Rats
| Parameter | Value | Dosing | Reference(s) |
| Cmax | 4.35 µM | 10 mg/kg, s.c. | |
| Tmax | 0.5 hours | 10 mg/kg, s.c. | |
| t1/2 | 0.83 hours | 10 mg/kg, s.c. | |
| Oral Bioavailability | 6% | 10 mg/kg, p.o. | |
| Subcutaneous Bioavailability | 100% | 10 mg/kg, s.c. | |
| Receptor Occupancy | ~90% | 10 mg/kg, s.c. |
Role in Neurotransmission
The primary mechanism by which this compound influences neurotransmission is through the blockade of presynaptic NPY Y2 autoreceptors and heteroreceptors. This action disinhibits the release of various neurotransmitters.
Noradrenergic System
A key finding is the effect of this compound on the noradrenergic system. In vivo microdialysis studies in rats have demonstrated that systemic administration of this compound significantly increases the extracellular levels of norepinephrine in the hypothalamus. This is consistent with the blockade of Y2 heteroreceptors located on noradrenergic nerve terminals.
Glutamatergic and GABAergic Systems
NPY Y2 receptors are known to modulate the release of both glutamate (the primary excitatory neurotransmitter) and GABA (the primary inhibitory neurotransmitter). Antagonism of these receptors would be expected to increase the release of these neurotransmitters. While specific studies quantifying the effect of this compound on glutamate and GABA release are not extensively detailed in the provided search results, the known function of Y2 receptors suggests this is a likely consequence of its action.
Other Neurotransmitter Systems
The influence of NPY Y2 receptor antagonism on other neurotransmitter systems, such as the dopaminergic and serotonergic systems, is an area of ongoing research. Given the widespread distribution of Y2 receptors in the brain, it is plausible that this compound may also modulate the release of dopamine and serotonin.
Signaling Pathways and Mechanisms
The following diagrams illustrate the signaling pathway of the NPY Y2 receptor and the mechanism of action of this compound.
Caption: NPY Y2 Receptor Signaling Pathway.
Caption: this compound Mechanism of Action.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound. These protocols are based on descriptions in the cited literature and represent standard practices in the field.
NPY Y2 Receptor Binding Assay (KAN-Ts Cells)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human NPY Y2 receptor.
Caption: Workflow for NPY Y2 Receptor Binding Assay.
Materials:
-
KAN-Ts cells stably expressing the human NPY Y2 receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Radioligand: [¹²⁵I]-Peptide YY (PYY)
-
Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM)
-
Test compound: this compound in various concentrations
-
96-well microplates
-
Filtration apparatus with glass fiber filters (e.g., GF/C)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Preparation: Culture KAN-Ts cells to confluency and prepare a cell membrane homogenate or use whole cells.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically near its Kd).
-
Initiate Binding: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vitro Functional Antagonism Assay (Calcium Mobilization in KAN-Ts Cells)
This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to block agonist-induced calcium mobilization in cells expressing the Y2 receptor coupled to a chimeric G protein.
References
- 1. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a selective Y2R antagonist, JNJ-31020028, on nicotine abstinence-related social anxiety-like behavior, neuropeptide Y and corticotropin releasing factor mRNA levels in the novelty-seeking phenotype - PMC [pmc.ncbi.nlm.nih.gov]
(R)-JNJ-31020028: A Technical Review of its Efficacy in Preclinical Models of Anxiety and Depression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data on (R)-JNJ-31020028, a selective and brain-penetrant antagonist of the neuropeptide Y (NPY) Y2 receptor. This document summarizes the quantitative data, details the experimental protocols used in key studies, and visualizes the compound's mechanism of action and experimental workflows.
Core Mechanism of Action
This compound acts as a selective antagonist at the neuropeptide Y (NPY) Y2 receptor.[1][2][3] The Y2 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor, inhibiting the release of NPY and other neurotransmitters.[4] By blocking this receptor, JNJ-31020028 is hypothesized to increase the synaptic availability of NPY, a neurotransmitter with known anxiolytic and antidepressant properties. Additionally, antagonism of the Y2 receptor has been shown to increase the release of norepinephrine in the hypothalamus.[5]
Signaling Pathway of the NPY Y2 Receptor
The following diagram illustrates the signaling pathway of the NPY Y2 receptor and the antagonistic action of this compound.
Caption: NPY Y2 Receptor Signaling and Antagonism by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Receptor Binding Affinity and Functional Activity
| Parameter | Species | Value | Reference |
| pIC₅₀ (Y2 Receptor) | Human | 8.07 ± 0.05 | |
| pIC₅₀ (Y2 Receptor) | Rat | 8.22 ± 0.06 | |
| pIC₅₀ (Y2 Receptor) | Mouse | 8.21 | |
| Selectivity | Human | >100-fold vs. Y1, Y4, Y5 | |
| pK₋B (Functional Antagonism) | - | 8.04 ± 0.13 |
Table 2: Pharmacokinetic Properties in Rats
| Parameter | Route | Dose | Value | Reference |
| Bioavailability | Oral | 10 mg/kg | 6% | |
| Bioavailability | Subcutaneous | 10 mg/kg | 100% | |
| Cₘₐₓ | Subcutaneous | 10 mg/kg | 4.35 µM | |
| Tₘₐₓ | Subcutaneous | 10 mg/kg | 0.5 hours | |
| t₁/₂ | Subcutaneous | 10 mg/kg | 0.83 hours | |
| Receptor Occupancy (ED₅₀) | Subcutaneous | - | 1.6 mg/kg | |
| Max. Receptor Occupancy | Subcutaneous | 10 mg/kg | ~90% |
Table 3: Efficacy in Animal Models of Depression
| Model | Species | Treatment | Key Finding | Reference |
| Olfactory Bulbectomy (OBX) | Rat | 5.6 µ g/day (i.c.v.), 10 days | Significant decrease in immobility time in Forced Swim Test | |
| Olfactory Bulbectomy (OBX) | Rat | 5.6 µ g/day (i.c.v.), 10 days | Significant decrease in grooming events |
Table 4: Efficacy in Animal Models of Anxiety
| Model | Species | Treatment | Key Finding | Reference |
| Nicotine Withdrawal | Rat | 20 mg/kg/day (i.p.) | Reversal of social anxiety-like behavior | |
| Alcohol Withdrawal | Rat | 15 mg/kg (s.c.) | Reversal of anxiogenic effects in the Elevated Plus Maze | |
| Various Standard Models | Rodents | Not specified | Ineffective in acute anxiety models | |
| Stress-Induced Hyperthermia | Not specified | Not specified | Blocked stress-induced elevations in plasma corticosterone |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Olfactory Bulbectomy (OBX) Model of Depression
-
Animals: Male Sprague-Dawley rats.
-
Surgical Procedure: Bilateral olfactory bulbectomy was performed on anesthetized rats. Control animals underwent a sham surgery.
-
Drug Administration: this compound was administered via chronic intracerebroventricular (i.c.v.) infusion using osmotic mini-pumps. The typical dose was 5.6 µ g/day for 10-14 days.
-
Behavioral Testing (Forced Swim Test): Following the chronic treatment period, rats were placed in a cylinder of water from which they could not escape. The duration of immobility was recorded as a measure of depressive-like behavior.
-
Behavioral Testing (Open Field): Locomotor activity and grooming behavior were assessed in an open field arena to evaluate general activity and specific behavioral deficits associated with the OBX model.
Nicotine Withdrawal-Induced Anxiety Model
-
Animals: Male Sprague-Dawley rats, phenotyped as high-responders (HR) to novelty.
-
Nicotine Administration: Rats received intermittent nicotine injections to induce sensitization.
-
Abstinence and Drug Treatment: Following the nicotine regimen, a one-week abstinence period was initiated. During this week, rats were treated daily with this compound (e.g., 20 mg/kg, i.p.) or vehicle.
-
Behavioral Testing (Social Interaction Test): Social anxiety-like behavior was assessed by measuring the time spent in social interaction with a novel conspecific.
-
Molecular Analysis: Post-mortem analysis of brain tissue (e.g., amygdala, hippocampus) was conducted to measure mRNA levels of NPY, Y2R, and corticotropin-releasing factor (CRF).
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in a preclinical model.
Caption: Generalized Preclinical Experimental Workflow.
Conclusion
The available data indicate that this compound, a selective NPY Y2 receptor antagonist, demonstrates clear antidepressant-like effects in the olfactory bulbectomized rat model of depression. Its efficacy in anxiety models appears to be context-dependent, showing promise in reversing anxiety-like states induced by substance withdrawal rather than affecting acute anxiety in standard models. The compound's favorable pharmacokinetic profile, including good brain penetration and high receptor occupancy after subcutaneous administration, makes it a valuable tool for investigating the role of the NPY Y2 receptor in psychiatric disorders. Further research is warranted to fully elucidate its therapeutic potential and the specific conditions under which it exerts anxiolytic effects.
References
Methodological & Application
Application Notes and Protocols for (R)-JNJ-31020028 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
(R)-JNJ-31020028 is a potent and selective, brain-penetrant antagonist of the neuropeptide Y (NPY) Y2 receptor. It has demonstrated potential in preclinical models for anxiolytic and antidepressant-like effects. These application notes provide a summary of its in vivo use and detailed protocols for key experiments.
Quantitative Data Summary
The following tables summarize the binding affinities and pharmacokinetic properties of this compound.
Table 1: Receptor Binding Affinity of this compound [1]
| Receptor | Species | pIC50 | Selectivity vs. Y1, Y4, Y5 |
| Y2 | Human | 8.07 | >100-fold |
| Y2 | Rat | 8.22 | >100-fold |
| Y2 | Mouse | 8.21 | >100-fold |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Cmax | Tmax | AUCinf (h*µM) | Vd | t1/2 (h) | Bioavailability |
| Intravenous | 1 mg/kg | - | - | - | - | - | - |
| Oral | 10 mg/kg | - | - | - | - | - | 6%[2] |
| Subcutaneous | 10 mg/kg | 4.35 µM | 0.5 h | 7.91 | - | 0.83 | 100%[2] |
Experimental Protocols
Olfactory Bulbectomy (OBX) Rat Model of Depression
This model is used to induce depression-like behaviors in rats, which can be reversed by chronic antidepressant treatment.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Place the anesthetized rat in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill two small holes over the olfactory bulbs (approximately 8 mm anterior to bregma and 2 mm lateral to the midline).
-
Carefully aspirate the olfactory bulbs.
-
Fill the cranial cavity with a hemostatic sponge.
-
Suture the incision.
-
Administer post-operative analgesics and allow a recovery period of at least two weeks before behavioral testing. Sham-operated animals undergo the same procedure without the removal of the olfactory bulbs.
-
-
Drug Administration (Chronic Intracerebroventricular Infusion):
-
Following the two-week recovery from OBX surgery, implant an osmotic minipump connected to a cannula directed into a lateral ventricle.
-
This compound is administered at a dose of 5.6 µ g/day .
-
The infusion is carried out continuously for 14 days.
-
-
Behavioral Testing: Conduct behavioral tests during the second week of drug infusion.
Forced Swim Test (FST)
The FST is a common behavioral test to assess antidepressant efficacy.
Protocol:
-
Apparatus: A cylindrical tank (approximately 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Place the rat in the water cylinder for a 15-minute pre-test session 24 hours before the actual test.
-
On the test day, place the rat in the cylinder again for a 5-minute session.
-
Record the total time the rat remains immobile (making only minimal movements to keep its head above water).
-
A decrease in immobility time is indicative of an antidepressant-like effect.[3]
-
Social Interaction Test
This test is used to evaluate anxiety-like behavior.
Protocol:
-
Apparatus: A dimly lit, open-field arena (e.g., 100 cm x 100 cm).
-
Procedure:
-
Habituate the rats to the testing room for at least 1 hour before the test.
-
Place a pair of unfamiliar, weight-matched rats in the center of the arena.
-
Record the total time the pair spends in active social interaction (e.g., sniffing, grooming, following) over a 10-minute session.
-
An increase in social interaction time is considered an anxiolytic-like effect.
-
Drug Preparation and Administration
a) Subcutaneous (s.c.) Injection:
-
Vehicle Preparation: this compound can be dissolved in 20% 2-hydroxypropyl-beta-cyclodextrin.[2] Alternatively, a vehicle of 10% DMSO and 90% saline can be used.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle to achieve the desired final concentration for injection (e.g., for a 10 mg/kg dose in a 250g rat with an injection volume of 1 ml/kg, the concentration would be 2.5 mg/ml).
-
Administration: Inject the solution subcutaneously in the loose skin over the back or flank. Doses of 10 mg/kg and 20 mg/kg have been reported to be effective.
b) Intracerebroventricular (i.c.v.) Infusion:
-
Vehicle Preparation: Use sterile artificial cerebrospinal fluid (aCSF) as the vehicle.
-
Drug Preparation: Dissolve this compound in aCSF to the desired concentration for infusion via an osmotic minipump.
-
Administration: Surgically implant a cannula into a lateral ventricle of the rat brain, connected to an osmotic minipump placed subcutaneously. The pump will deliver the drug solution at a constant rate.
Visualizations
Caption: Experimental workflow for the olfactory bulbectomy model.
Caption: NPY Y2 receptor signaling pathway.
References
Application Notes and Protocols for (R)-JNJ-31020028 in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-JNJ-31020028 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3][4][5] It is a valuable pharmacological tool for investigating the physiological and pathological roles of the NPY Y2 receptor. Calcium mobilization assays are a common method to functionally characterize the activity of G protein-coupled receptors (GPCRs) like the NPY Y2 receptor. These assays measure the increase in intracellular calcium concentration following receptor activation. This compound can be used in these assays to determine its potency and selectivity in blocking agonist-induced calcium influx, thereby helping to elucidate the signaling pathways of the Y2 receptor.
Note on Mechanism of Action: this compound is a selective antagonist for the NPY Y2 receptor. It is not an inhibitor of the ORAI1 channel or store-operated calcium entry (SOCE). Its effect on calcium mobilization is a consequence of its blockade of the Y2 receptor, preventing the downstream signaling cascade that leads to calcium release from intracellular stores.
Data Presentation
Quantitative Data for this compound
| Parameter | Species | Value | Notes | Reference |
| pIC50 | Human Y2 Receptor | 8.07 | Affinity determined by inhibition of PYY binding. | |
| pIC50 | Rat Y2 Receptor | 8.22 | Affinity determined by inhibition of PYY binding. | |
| pIC50 | Mouse Y2 Receptor | 8.21 | --- | |
| IC50 | Human Y2 Receptor | 8.51 nM | --- | |
| IC50 | Rat Y2 Receptor | 6.03 nM | --- | |
| IC50 | Mouse Y2 Receptor | 6.17 nM | --- | |
| pKB | Human Y2 Receptor | 8.04 | Functional antagonist activity determined by inhibition of PYY-stimulated calcium responses in KAN-Ts cells expressing a chimeric G protein Gqi5. |
Signaling Pathway
The following diagram illustrates the signaling pathway of the NPY Y2 receptor leading to calcium mobilization and the inhibitory action of this compound.
Caption: NPY Y2 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a Calcium Mobilization Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against an NPY Y2 receptor agonist.
Materials:
-
Cells expressing the human NPY Y2 receptor (e.g., KAN-Ts cells with a chimeric Gqi5 protein)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
NPY Y2 receptor agonist (e.g., Peptide YY (PYY) or NPY)
-
This compound
-
DMSO (for dissolving compounds)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture:
-
Culture the NPY Y2 receptor-expressing cells in appropriate medium supplemented with FBS.
-
Plate the cells into black, clear-bottom microplates at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration range (e.g., 10 µM to 0.1 nM).
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Addition and Fluorescence Reading:
-
Prepare the NPY Y2 receptor agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time.
-
Establish a baseline fluorescence reading for each well.
-
Inject the agonist into the wells and continue to record the fluorescence signal. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Experimental Workflow for IC50 Determination using a Calcium Mobilization Assay.
Conclusion
This compound is a critical tool for studying the NPY Y2 receptor. The protocols and data provided here offer a framework for utilizing this compound in calcium mobilization assays to further understand Y2 receptor pharmacology and its role in various physiological processes. Proper experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for (R)-JNJ-31020028 in Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-JNJ-31020028 is a potent, selective, and brain-penetrant antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3][4] Its favorable pharmacokinetic and pharmacodynamic properties make it a valuable tool for in vitro and in vivo studies investigating the role of the NPY Y2 receptor in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound and its radiolabeled analogue in receptor occupancy studies, a critical component in drug development for confirming target engagement and guiding dose selection.
Physicochemical and Pharmacological Properties
This compound is a non-peptidic small molecule that exhibits high binding affinity for the human, rat, and mouse NPY Y2 receptors.[1] It displays over 100-fold selectivity against other NPY receptor subtypes (Y1, Y4, and Y5).
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Parameter | Species | Value |
| pIC50 | Human Y2 Receptor | 8.07 ± 0.05 |
| Rat Y2 Receptor | 8.22 ± 0.06 | |
| Mouse Y2 Receptor | 8.21 | |
| pKB | Functional Antagonism | 8.04 ± 0.13 |
Data sourced from multiple studies.
Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, s.c.)
| Parameter | Value |
| Cmax | 4.35 µM |
| Tmax | 0.5 hours |
| Bioavailability (s.c.) | 100% |
| Bioavailability (oral) | 6% |
| t1/2 | 0.83 hours |
Data sourced from multiple studies.
Neuropeptide Y Y2 Receptor Signaling Pathway
The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. Upon activation by endogenous ligands such as NPY and Peptide YY (PYY), the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates intracellular calcium levels and can influence other signaling cascades. As a presynaptic autoreceptor, its activation typically inhibits neurotransmitter release.
Experimental Protocols
Protocol 1: Ex Vivo Receptor Occupancy Study using Autoradiography
This protocol describes the determination of NPY Y2 receptor occupancy by this compound in the rodent brain using quantitative autoradiography.
Experimental Workflow for Ex Vivo Receptor Occupancy
References
Application Notes and Protocols for (R)-JNJ-31020028 in Animal Models of Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
(R)-JNJ-31020028 is a potent, selective, and brain-penetrant antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3] The NPY system is a critical modulator of stress responses and has been implicated in the regulation of anxiety, depression, and alcohol dependence.[4] The Y2 receptor functions as an autoreceptor on NPY-releasing neurons; its blockade by antagonists like JNJ-31020028 is hypothesized to enhance NPY release, thereby activating postsynaptic NPY receptors (e.g., Y1) and producing anxiolytic or antidepressant-like effects.[2]
While JNJ-31020028 has shown limited efficacy in various standard models of acute anxiety, it has demonstrated significant effects in specific stress-related contexts. Notably, it effectively blocks stress-induced increases in plasma corticosterone and normalizes feeding behavior in stressed animals, without altering basal levels of either. Furthermore, it has shown anxiolytic-like properties in models of alcohol withdrawal and antidepressant-like effects in the olfactory bulbectomized (OBX) rat model following chronic administration.
These characteristics make JNJ-31020028 a valuable pharmacological tool for investigating the role of the NPY Y2 receptor in the neurobiology of stress, particularly in models of chronic stress, depression, and withdrawal-associated anxiety.
Pharmacological and Pharmacokinetic Data
Quantitative data for this compound are summarized below, providing key parameters for experimental design.
Table 1: Pharmacodynamic Properties of this compound
| Parameter | Species/System | Value | Reference(s) |
| Binding Affinity (pIC50) | Human Y2 Receptor | 8.07 ± 0.05 | |
| Rat Y2 Receptor | 8.22 ± 0.06 | ||
| Mouse Y2 Receptor | 8.21 | ||
| Functional Antagonism (pKB) | PYY-stimulated Ca2+ response | 8.04 ± 0.13 | |
| Selectivity | vs. Human Y1, Y4, Y5 Receptors | >100-fold | |
| Receptor Occupancy | Rat Brain Y2 Receptors | ~90% at 10 mg/kg (s.c.) |
Table 2: Pharmacokinetic Parameters in Male Wistar Rats (10 mg/kg, s.c.)
| Parameter | Value | Reference(s) |
| Cmax (Maximum Plasma Concentration) | 4.35 µM | |
| Tmax (Time to Cmax) | 0.5 hours | |
| t1/2 (Elimination Half-life) | 0.83 hours | |
| AUCinf (Area Under the Curve) | 7.91 h·µM | |
| Subcutaneous Bioavailability | 100% | |
| Oral Bioavailability | 6% |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway
The primary mechanism of JNJ-31020028 involves the blockade of presynaptic NPY Y2 autoreceptors. This action inhibits the negative feedback loop that normally limits NPY release, resulting in enhanced NPY secretion into the synaptic cleft. The increased NPY can then act on postsynaptic receptors, such as the Y1 receptor, which are associated with anxiolytic and antidepressant effects.
Caption: Proposed mechanism of JNJ-31020028 action.
General Experimental Workflow
A typical workflow for assessing the acute effects of JNJ-31020028 on stress-induced responses involves animal habituation, drug administration, application of a stressor, and subsequent behavioral or physiological measurements.
Caption: General experimental workflow for acute stress studies.
Experimental Protocols
Protocol 1: Assessment of JNJ-31020028 on Stress-Induced Corticosterone and Feeding
This protocol describes an acute procedure to evaluate the efficacy of JNJ-31020028 in mitigating the physiological and behavioral responses to stress.
-
1.1. Materials
-
This compound
-
Vehicle solution (e.g., 20% 2-hydroxypropyl-beta-cyclodextrin)
-
Adult male Wistar or Sprague-Dawley rats
-
Standard laboratory chow and water
-
Restraint stress device (e.g., plastic tube)
-
Blood collection supplies (e.g., tail-nick method, capillary tubes)
-
Corticosterone assay kit (e.g., ELISA or RIA)
-
Analytical balance for measuring food intake
-
-
1.2. Animal Model and Preparation
-
House animals under standard conditions (12:12 h light-dark cycle, ad libitum access to food and water) for at least one week to acclimate.
-
Handle animals daily for several days prior to the experiment to minimize handling-induced stress.
-
Fast animals overnight (e.g., 16 hours) before the refeeding component of the test, while maintaining free access to water.
-
-
1.3. Drug Preparation and Administration
-
Prepare JNJ-31020028 in the vehicle solution to a final concentration for a dosing volume of 1-2 mL/kg.
-
Administer JNJ-31020028 (e.g., 10 or 20 mg/kg) or vehicle via subcutaneous (s.c.) injection. Subcutaneous administration is preferred due to its high bioavailability.
-
-
1.4. Experimental Procedure
-
Administer the assigned treatment (JNJ-31020028 or vehicle) to the animals.
-
Return animals to their home cage for a pretreatment period of 30-60 minutes.
-
For Corticosterone Measurement:
-
Following the pretreatment period, place the animals in the restraint stressor for a defined period (e.g., 20-30 minutes).
-
Immediately after the stress period, collect a blood sample for corticosterone analysis. A non-stressed control group should also be included.
-
-
For Feeding Behavior Measurement:
-
Following the pretreatment period, expose animals to a stressor (e.g., restraint stress).
-
Immediately after the stressor, return the animals to their home cage where a pre-weighed amount of food is available.
-
Measure food intake over a defined period (e.g., 1-2 hours).
-
-
-
1.5. Endpoint Measurement and Analysis
-
Analyze plasma corticosterone levels using a validated assay kit according to the manufacturer's instructions.
-
Calculate food intake by subtracting the weight of the remaining food from the initial weight.
-
Compare the results between vehicle-treated and JNJ-31020028-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). JNJ-31020028 is expected to significantly decrease plasma corticosterone levels in stressed animals and attenuate the stress-induced reduction in refeeding.
-
Protocol 2: Chronic Administration in the Olfactory Bulbectomy (OBX) Model of Depression
This protocol is designed to assess the antidepressant-like effects of JNJ-31020028 in a surgical model of depression.
-
2.1. Materials
-
This compound
-
Artificial cerebrospinal fluid (aCSF) for intracerebroventricular (i.c.v.) infusion
-
Osmotic minipumps (e.g., Alzet) and brain infusion cannulas
-
Stereotaxic apparatus
-
Forced Swim Test (FST) apparatus (a cylinder filled with water)
-
Social interaction test arena
-
-
2.2. Animal Model and Preparation
-
Perform bilateral olfactory bulbectomy (OBX) or sham surgery on adult male rats under anesthesia.
-
Allow a recovery period of at least two weeks post-surgery for the characteristic OBX behavioral syndrome to develop (e.g., hyperactivity, irritability).
-
During recovery, implant a brain infusion cannula aimed at a lateral ventricle using stereotaxic coordinates.
-
-
2.3. Drug Preparation and Administration
-
Dissolve JNJ-31020028 in aCSF to achieve the desired daily dose.
-
Fill osmotic minipumps with the drug solution or vehicle (aCSF). A study has successfully used a dose of 5.6 µ g/day .
-
Connect the filled minipumps to the implanted cannulas to begin chronic i.c.v. infusion.
-
The infusion should continue for a period of 10-14 days.
-
-
2.4. Experimental Procedure
-
Following the chronic infusion period, subject the animals to a battery of behavioral tests.
-
Forced Swim Test (FST):
-
Place the rat in a cylinder of water (24-25°C) for a 5-minute test session.
-
Record the duration of immobility, which is defined as the lack of movement required to keep the head above water.
-
-
Social Interaction Test:
-
Place the test animal in an arena with an unfamiliar conspecific.
-
Record the duration of active social behaviors (e.g., sniffing, grooming, following).
-
-
-
2.5. Endpoint Measurement and Analysis
-
Score the FST and social interaction tests via video recording by a blinded observer.
-
Compare the behavioral outcomes (e.g., immobility time) between sham, OBX-vehicle, and OBX-JNJ-31020028 groups. Chronic administration of JNJ-31020028 is expected to decrease immobility time in the FST in OBX rats, indicating an antidepressant-like effect.
-
Protocol 3: Assessment in an Alcohol Withdrawal-Induced Anxiety Model
This protocol evaluates the anxiolytic-like potential of JNJ-31020028 in reversing the negative affective state associated with acute alcohol withdrawal.
-
3.1. Materials
-
This compound
-
Vehicle solution
-
Ethanol solution
-
Elevated Plus Maze (EPM) apparatus
-
-
3.2. Animal Model and Preparation
-
Use adult male rats. Acclimate and handle them as described in Protocol 1.
-
Induce acute alcohol withdrawal by administering a single high dose of ethanol (e.g., via gavage) and allowing a period for withdrawal symptoms to manifest (e.g., 6-8 hours).
-
-
3.3. Drug Preparation and Administration
-
Prepare JNJ-31020028 in vehicle. A dose of 15 mg/kg (s.c.) has been shown to be effective.
-
Administer JNJ-31020028 or vehicle 30-60 minutes prior to behavioral testing.
-
-
3.4. Experimental Procedure
-
At the designated withdrawal time point, and after the drug pretreatment period, place the animal at the center of the EPM, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session for later analysis.
-
-
3.5. Endpoint Measurement and Analysis
-
Measure the time spent in the open arms and the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms [(Time in open / Total time) x 100] and the percentage of open arm entries [(Open entries / Total entries) x 100].
-
An increase in these parameters is indicative of an anxiolytic-like effect. JNJ-31020028 is expected to reverse the anxiogenic effects of alcohol withdrawal, increasing open arm exploration compared to vehicle-treated withdrawal animals.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The novel, selective, brain-penetrant neuropeptide Y Y2 receptor antagonist, JNJ-31020028, tested in animal models of alcohol consumption, relapse, and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-JNJ-31020028 Antidepressant Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-JNJ-31020028 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor, which has demonstrated antidepressant-like properties in preclinical models. These application notes provide a comprehensive guide to the experimental design of antidepressant studies involving this compound, including detailed protocols for in vivo and ex vivo assays. The information is intended to assist researchers in designing robust studies to further elucidate the antidepressant potential and mechanism of action of this compound.
Mechanism of Action
This compound exerts its effects by blocking the NPY Y2 receptor, a G-protein coupled receptor (GPCR) predominantly located on presynaptic neurons. Under normal physiological conditions, NPY binds to Y2 receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately suppresses the release of various neurotransmitters, including norepinephrine. By antagonizing the Y2 receptor, this compound disinhibits this negative feedback loop, resulting in an increased release of neurotransmitters implicated in mood regulation.[1][2]
Signaling Pathway of Y2 Receptor Antagonism
The binding of NPY to its Y2 receptor activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase (AC). This reduces the intracellular concentration of cAMP, leading to decreased protein kinase A (PKA) activity and subsequent modulation of downstream signaling pathways, including the MAPK/ERK and CREB pathways, ultimately inhibiting neurotransmitter release. This compound blocks this cascade, leading to an increase in neurotransmitter release, which is hypothesized to contribute to its antidepressant effects.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-JNJ-31020028 for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-JNJ-31020028 is a potent, selective, and brain-penetrant antagonist of the neuropeptide Y (NPY) Y2 receptor.[1][2][3][4] It demonstrates high affinity for human, rat, and mouse Y2 receptors, with over 100-fold selectivity against other NPY receptor subtypes (Y1, Y4, and Y5).[1] These characteristics make it a valuable tool for investigating the physiological and pathological roles of the NPY Y2 receptor in vitro. This document provides detailed protocols for the proper dissolution and handling of this compound for use in various in vitro experimental settings.
Compound Information
| Parameter | Value | Reference |
| Full Name | N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide | |
| CAS Number | 1094873-17-2 (for (R)-isomer) | |
| Molecular Formula | C₃₄H₃₆FN₅O₂ | |
| Molecular Weight | 565.68 g/mol |
Solubility Data
This compound exhibits poor solubility in aqueous solutions and ethanol. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro applications.
| Solvent | Solubility | Notes |
| DMSO | ≥10 mg/mL | Some suppliers report higher solubility, such as 21.5 mg/mL (with ultrasonic warming) or 100 mg/mL. Use fresh, high-quality DMSO to avoid moisture absorption, which can reduce solubility. |
| Water | Insoluble | |
| Ethanol | Insoluble |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.66 mg of the compound.
-
Dissolve: Add the appropriate volume of sterile DMSO to the powder. To continue the example, add 1 mL of DMSO to the 5.66 mg of powder.
-
Mix: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid in dissolution if necessary.
-
Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage. Stored properly, the stock solution in DMSO is stable for at least one month at -20°C and one year at -80°C.
Preparation of Working Solutions for Cell-Based Assays
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare fresh working solutions from the frozen stock solution for each experiment.
-
The final working concentration of this compound will depend on the specific assay and cell type. The compound has been shown to be effective in the nanomolar to low micromolar range. For instance, it inhibits PYY-induced calcium response with a pKB value of 8.04.
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium or an appropriate buffer (e.g., PBS or HBSS). For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock solution 1:100.
-
Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
Mix and Apply: Gently mix the final working solution and immediately apply it to the cells.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions.
Signaling Pathway
This compound acts as a competitive antagonist at the Neuropeptide Y Y2 receptor, a G protein-coupled receptor (GPCR). In its native state, the Y2 receptor is activated by endogenous ligands such as Neuropeptide Y (NPY) and Peptide YY (PYY). This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of calcium channels. By blocking the binding of these agonists, this compound prevents these downstream signaling events.
Caption: NPY Y2 Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for Preparation of this compound Solutions.
References
Application Notes and Protocols for (R)-JNJ-31020028 in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of (R)-JNJ-31020028, a selective antagonist of the neuropeptide Y (NPY) Y2 receptor, in the forced swim test (FST). The FST is a widely utilized preclinical behavioral assay to assess antidepressant-like activity. Chronic administration of this compound has been shown to induce antidepressant-like effects, notably by decreasing immobility time in the FST, particularly in the olfactory bulbectomized (OBX) rat model of depression. This document outlines the relevant signaling pathways, detailed experimental protocols, and a summary of the available data.
Introduction
This compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. The NPY system, including the Y2 receptor, is implicated in the regulation of mood and stress responses. Antagonism of the Y2 receptor is hypothesized to enhance NPY signaling, which is often dysregulated in depressive disorders. The forced swim test is a standard behavioral paradigm used to screen potential antidepressant compounds. In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured as an indicator of behavioral despair. A reduction in immobility time is interpreted as an antidepressant-like effect.
Studies have demonstrated that chronic administration of this compound can produce antidepressant-like effects in the FST, especially in the olfactory bulbectomized (OBX) rat model, which is a well-established model for depression research.[1]
Data Presentation
The following table summarizes the reported effects of this compound in the forced swim test.
| Animal Model | Compound | Dosing Regimen | Key Findings in Forced Swim Test | Reference |
| Olfactory Bulbectomized (OBX) Rats | This compound | 5.6 μ g/day for 10 days (chronic intracerebroventricular infusion via osmotic pump) | Induces a decrease in immobility time. | [1] |
Note: Specific quantitative data (e.g., mean immobility time in seconds ± SEM) from the primary study by Morales-Medina et al. (2012) were not available in the public domain at the time of this writing.
Signaling Pathway
The antidepressant-like effects of this compound are mediated through its antagonism of the NPY Y2 receptor. The Y2 receptor is a Gi/o-coupled receptor that, upon activation by NPY, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents the inhibitory effect of NPY on neuronal activity, which may lead to an increase in the release of certain neurotransmitters implicated in mood regulation.
Figure 1: Simplified signaling pathway of the NPY Y2 receptor and the antagonistic action of this compound.
Experimental Protocols
This section provides a detailed protocol for the forced swim test in the olfactory bulbectomized (OBX) rat model, based on established methodologies.
I. Animal Model: Olfactory Bulbectomized (OBX) Rat
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Surgery:
-
Anesthetize the rats using an appropriate anesthetic agent.
-
Secure the rat in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill two burr holes over the olfactory bulbs.
-
Aspirate the olfactory bulbs bilaterally using a suction pipette.
-
Control (sham-operated) animals undergo the same surgical procedure without the removal of the olfactory bulbs.
-
Suture the incision and allow a post-operative recovery period of at least 14 days before behavioral testing.
-
II. Drug Administration
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or artificial cerebrospinal fluid).
-
Administration Method: For chronic administration, intracerebroventricular (i.c.v.) infusion via a surgically implanted osmotic minipump is the preferred method to ensure consistent delivery to the central nervous system.
-
Dosage: A dosage of 5.6 μ g/day has been reported to be effective.[1]
-
Duration: Administer the compound for a period of 10-14 days prior to and during the forced swim test.
III. Forced Swim Test Protocol
-
Apparatus:
-
A transparent plastic cylinder (typically 40-60 cm high and 20 cm in diameter).
-
Fill the cylinder with water (23-25°C) to a depth of approximately 30 cm, which prevents the rat from touching the bottom with its tail or hind limbs.
-
-
Procedure:
-
Pre-test Session (Day 1):
-
Gently place each rat individually into the swim cylinder for a 15-minute period.
-
After 15 minutes, remove the rat from the water, dry it with a towel, and return it to its home cage. This session serves to induce a state of behavioral despair.
-
-
Test Session (Day 2, 24 hours after pre-test):
-
Place the same rat back into the swim cylinder for a 5-minute test session.
-
Record the entire 5-minute session using a video camera for later analysis.
-
-
-
Behavioral Scoring:
-
An observer, blind to the experimental conditions, should score the video recordings.
-
The primary measure is immobility time , defined as the period during which the rat makes only the minimal movements necessary to keep its head above water.
-
Other behaviors that can be scored include:
-
Swimming: Active movements throughout the cylinder.
-
Climbing: Vigorous upward-directed movements of the forepaws along the side of the cylinder.
-
-
IV. Experimental Workflow
Figure 2: Experimental workflow for evaluating this compound in the forced swim test using the OBX rat model.
Conclusion
This compound demonstrates antidepressant-like properties in the forced swim test, particularly in the olfactory bulbectomized rat model of depression. The protocols and information provided herein offer a framework for researchers and drug development professionals to investigate the therapeutic potential of NPY Y2 receptor antagonists for mood disorders. Further research is warranted to fully elucidate the quantitative effects and the underlying neurobiological mechanisms of this compound.
References
Application Notes and Protocols for Intracerebroventricular Administration of (R)-JNJ-31020028
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intracerebroventricular (ICV) administration of (R)-JNJ-31020028, a selective antagonist of the neuropeptide Y Y2 receptor. The protocols detailed below are based on established methodologies for investigating the in vivo effects of this compound on the central nervous system.
Mechanism of Action
This compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3] The Y2 receptor is a G-protein coupled receptor (GPCR) that signals through the Gi alpha subunit.[4][5] Activation of the Y2 receptor by its endogenous ligand, NPY, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the downstream effects of Y2 receptor activation.
Signaling Pathway of the Neuropeptide Y Y2 Receptor
Caption: Neuropeptide Y Y2 receptor signaling cascade.
Experimental Protocols
Chronic Intracerebroventricular (ICV) Infusion in a Rat Model of Depression
This protocol describes the chronic ICV administration of this compound to investigate its antidepressant-like effects in the olfactory bulbectomized (OBX) rat model of depression.
Materials:
-
This compound
-
Vehicle (e.g., artificial cerebrospinal fluid)
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Osmotic minipumps (e.g., Alzet®)
-
Brain infusion cannula
-
Suturing material
-
Analgesics
Procedure:
-
Animal Model: Olfactory bulbectomy is performed on male Sprague-Dawley rats to induce a depressive-like phenotype. Sham-operated animals serve as controls.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to achieve the desired final concentration for delivery.
-
Osmotic Pump Preparation: Prepare the osmotic minipumps according to the manufacturer's instructions to deliver the desired dose of this compound (e.g., 5.6 µ g/day ) for the duration of the study (e.g., 10 days).
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target lateral ventricle.
-
Implant the brain infusion cannula into the lateral ventricle.
-
Secure the cannula to the skull with dental cement.
-
-
Pump Implantation:
-
Create a subcutaneous pocket on the back of the rat.
-
Connect the osmotic minipump to the brain infusion cannula via tubing.
-
Place the osmotic minipump into the subcutaneous pocket.
-
Suture the incisions.
-
-
Post-operative Care: Administer analgesics and monitor the animals for recovery.
-
Behavioral Testing: After a recovery period, conduct behavioral tests to assess antidepressant-like effects.
Behavioral Assays
a) Forced Swim Test (FST):
This test is used to assess behavioral despair, a common measure in models of depression.
Procedure:
-
Place the rat in a cylinder of water from which it cannot escape.
-
Record the duration of immobility over a set period (e.g., 5 minutes).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
b) Grooming Behavior:
Excessive grooming can be a sign of stress or anhedonia in rodent models.
Procedure:
-
Place the rat in a novel, open-field arena.
-
Record the frequency and duration of grooming behavior over a specified time.
-
A reduction in grooming behavior can indicate an antidepressant-like effect.
Data Presentation
The following tables summarize the reported effects of chronic ICV administration of this compound in olfactory bulbectomized (OBX) rats.
Table 1: Effects of this compound on Depressive-Like Behaviors
| Behavioral Test | Animal Group | Treatment | Outcome | Significance | Reference |
| Forced Swim Test | OBX Rats | This compound (5.6 µ g/day ) | Decreased immobility time | Significant | |
| Control Rats | This compound (5.6 µ g/day ) | No significant effect | - | ||
| Grooming Behavior | OBX Rats | This compound (5.6 µ g/day ) | Decreased number of grooming events | Significant |
Table 2: Effects of this compound on Other Behaviors
| Behavioral Test | Animal Group | Treatment | Outcome | Significance | Reference |
| Rearing Behavior | OBX Rats | This compound (5.6 µ g/day ) | No significant effect | Not Significant | |
| Hyperlocomotion | OBX Rats | This compound (5.6 µ g/day ) | No significant effect | Not Significant | |
| Social Interaction | OBX Rats | This compound (5.6 µ g/day ) | No significant effect | Not Significant | |
| Control Rats | This compound (5.6 µ g/day ) | No significant effect | Not Significant |
Experimental Workflow
References
- 1. Chronic administration of the Y2 receptor antagonist, JNJ-31020028, induced anti-depressant like-behaviors in olfactory bulbectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Effects of (R)-JNJ-31020028 on Corticosterone Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-JNJ-31020028 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2] The NPY system, particularly the Y2 receptor, is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the body's response to stress. A key output of the HPA axis is the secretion of glucocorticoids, such as corticosterone in rodents. Preclinical studies have demonstrated that this compound can effectively block stress-induced elevations in plasma corticosterone without altering basal levels, suggesting its potential as a therapeutic agent for stress-related disorders.[3]
These application notes provide detailed protocols for researchers to investigate the in vivo effects of this compound on corticosterone levels in a rodent model of restraint stress. The included methodologies cover animal handling, stress induction, and corticosterone measurement by enzyme-linked immunosorbent assay (ELISA).
Mechanism of Action: this compound and the HPA Axis
The regulation of the HPA axis is a complex process involving the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH). ACTH then acts on the adrenal cortex to stimulate the synthesis and release of corticosterone. Neuropeptide Y, through its various receptors, modulates this pathway. The Y2 receptor, in particular, is thought to play a role in the stress response. By selectively antagonizing the Y2 receptor, this compound is believed to interfere with the signaling cascade that leads to elevated corticosterone levels during stress.
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound on plasma corticosterone levels in rats subjected to restraint stress. This data is based on qualitative findings from the literature and is intended for representational purposes.
Table 1: Effect of this compound on Basal Plasma Corticosterone Levels
| Treatment Group | Dose (mg/kg, s.c.) | Plasma Corticosterone (ng/mL) (Mean ± SEM) |
| Vehicle (No Stress) | 0 | 115 ± 20 |
| This compound (No Stress) | 10 | 110 ± 18 |
Table 2: Effect of this compound on Stress-Induced Plasma Corticosterone Levels
| Treatment Group | Dose (mg/kg, s.c.) | Plasma Corticosterone (ng/mL) (Mean ± SEM) |
| Vehicle (Stress) | 0 | 450 ± 35 |
| This compound (Stress) | 10 | 150 ± 25 |
Experimental Protocols
Protocol 1: In Vivo Study of this compound in a Rat Model of Restraint Stress
This protocol outlines the procedure for administering this compound to rats and inducing acute stress via restraint.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Vehicle solution (e.g., 10% DMSO in saline)
-
Restraint tubes for rats
-
Standard laboratory animal housing and husbandry equipment
-
Syringes and needles for subcutaneous injection
-
Equipment for blood collection (e.g., EDTA-coated tubes, centrifuges)
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly assign rats to the following groups (n=8-10 per group):
-
Group 1: Vehicle + No Stress
-
Group 2: this compound + No Stress
-
Group 3: Vehicle + Stress
-
Group 4: this compound + Stress
-
-
Drug Administration:
-
Prepare a solution of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 1 mL/kg injection volume).
-
Administer this compound or vehicle via subcutaneous (s.c.) injection 30-60 minutes prior to the stress procedure.
-
-
Restraint Stress Procedure:
-
For the "Stress" groups, place each rat in a well-ventilated restraint tube for a period of 60 minutes.
-
The "No Stress" groups should remain in their home cages.
-
-
Blood Collection:
-
Immediately following the stress (or non-stress) period, collect blood samples via a suitable method (e.g., tail-nick, cardiac puncture under anesthesia).
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (plasma) and store at -80°C until corticosterone analysis.
-
Protocol 2: Measurement of Plasma Corticosterone by ELISA
This protocol provides a general procedure for quantifying corticosterone levels in rat plasma using a commercially available ELISA kit. Note: Always refer to the specific instructions provided with your chosen ELISA kit.
Materials:
-
Rat plasma samples
-
Commercially available rat corticosterone ELISA kit (containing corticosterone standards, antibody-coated microplate, enzyme conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated micropipettes and tips
-
Deionized water
-
Microplate shaker (optional)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. This may involve diluting concentrated buffers and standards.
-
Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Add a specific volume of standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme conjugate to each well.
-
Incubate the plate for the time and at the temperature specified in the kit manual (e.g., 2 hours at room temperature on a shaker).
-
After incubation, wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of corticosterone in the sample.
-
Add the stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of corticosterone in the unknown plasma samples.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively measure the impact of the NPY Y2 receptor antagonist, this compound, on corticosterone levels in a preclinical setting. Adherence to these detailed methodologies will enable the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of this compound in stress-related disorders.
References
- 1. biocat.com [biocat.com]
- 2. Neuropeptide Y: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a selective Y2R antagonist, JNJ-31020028, on nicotine abstinence-related social anxiety-like behavior, neuropeptide Y and corticotropin releasing factor mRNA levels in the novelty-seeking phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving (R)-JNJ-31020028 solubility for in vivo use
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vivo use of (R)-JNJ-31020028, a selective neuropeptide Y (NPY) Y2 receptor antagonist. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to overcome challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the R-enantiomer of JNJ-31020028, a potent and selective antagonist of the Neuropeptide Y (NPY) receptor Y2.[1] The Y2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by NPY, inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. By blocking this receptor, this compound can modulate various physiological processes, including neurotransmitter release.[2][3]
Q2: What are the main challenges in preparing this compound for in vivo experiments?
A2: The primary challenge is its poor aqueous solubility. This compound is a lipophilic compound and requires a specific formulation approach to ensure it remains in solution for administration and to achieve optimal bioavailability.
Q3: What is the recommended route of administration for in vivo studies?
A3: Subcutaneous (s.c.) injection is a commonly reported and effective route of administration for this compound, demonstrating high bioavailability.[4] Intracerebroventricular (i.c.v.) administration has also been used in specific experimental paradigms.[1]
Q4: Are there any known stability issues with the prepared formulation?
A4: It is highly recommended to use freshly prepared formulations for in vivo experiments. The mixed solution should be used immediately for optimal results. Over time, especially with changes in temperature, the compound may precipitate out of solution.
Solubility Data
This compound is a crystalline solid with limited solubility in aqueous solutions. The following table summarizes its known solubility in common laboratory solvents.
| Solvent | Solubility | Notes |
| DMSO | >10 mg/mL | Can reach up to 100 mg/mL. Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility. |
| Water | Insoluble | - |
| Ethanol | Insoluble | - |
In Vivo Formulation Protocol
This protocol describes the preparation of a common vehicle for the subcutaneous administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile distilled water (ddH₂O)
Procedure:
This protocol is for the preparation of a 1 mL working solution. Adjust volumes as needed for your specific dosage and number of animals.
-
Prepare the DMSO Stock Solution:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL or 140 mg/mL). Ensure the powder is completely dissolved. Gentle warming or vortexing may be used to aid dissolution.
-
-
Vehicle Preparation (Co-solvents):
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of your this compound DMSO stock solution and mix thoroughly until the solution is clear.
-
-
Addition of Surfactant:
-
To the DMSO/PEG300 mixture, add 50 µL of Tween-80.
-
Mix until the solution is homogeneous and clear.
-
-
Addition of Aqueous Phase:
-
Slowly add 450 µL of sterile saline or ddH₂O to the mixture while vortexing. It is crucial to add the aqueous phase last and slowly to prevent precipitation.
-
The final concentration of the components in the vehicle will be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Final Formulation:
-
The resulting solution should be a clear, homogenous emulsion.
-
Use the formulation immediately after preparation.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon adding the aqueous phase | The compound's solubility limit in the final formulation has been exceeded. The aqueous phase was added too quickly. | - Ensure the initial DMSO stock is completely clear before proceeding. - Add the saline or ddH₂O dropwise while continuously vortexing. - Gentle warming of the final solution in a water bath may help redissolve the precipitate. However, be cautious of compound degradation at high temperatures. - Consider preparing a more dilute final solution if precipitation persists. |
| Cloudy or non-homogenous final solution | Incomplete mixing of the components. | - Vortex the solution vigorously after the addition of each component. - Sonication can be used to aid in the formation of a homogenous emulsion. |
| Animal discomfort or irritation at the injection site | High concentration of DMSO or other vehicle components. | - If possible, reduce the percentage of DMSO in the final formulation. However, this may impact the solubility of the compound. - Ensure the final pH of the solution is close to physiological pH. |
| Inconsistent experimental results | Instability of the formulation or inaccurate dosing. | - Always use a freshly prepared formulation for each experiment. - Ensure accurate pipetting and mixing at each step of the protocol. - Verify the final concentration of your formulation. |
Visualized Experimental Workflow and Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Y2 receptors for neuropeptide Y are coupled to three intracellular signal transduction pathways in a human neuroblastoma cell line. [periodicos.capes.gov.br]
- 4. selleckchem.com [selleckchem.com]
(R)-JNJ-31020028 stability in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability in solution and storage of (R)-JNJ-31020028.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). Stock solutions in DMSO should be stored at -80°C for maximum stability, where they can be viable for up to two years. Storage at -20°C is also an option, with a shorter stability period of approximately one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: What solvents can be used for in vivo administration of this compound?
A3: For in vivo experiments, this compound can be formulated in a vehicle consisting of a mixture of solvents. One common formulation involves a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is a mixture of 10% DMSO and 90% corn oil. It is crucial to prepare these formulations fresh on the day of use.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
-
Cause: The compound has limited aqueous solubility and may precipitate when the concentration of the organic solvent (e.g., DMSO) is significantly lowered.
-
Solution:
-
Lower the final concentration: The intended concentration in the aqueous buffer may exceed the solubility limit of the compound.
-
Optimize co-solvent concentration: While minimizing the final DMSO concentration is often desirable, a slightly higher percentage (up to 0.5-1%) may be necessary to maintain solubility. Always include a vehicle control in your experiments to account for any effects of the solvent.
-
Use a different solvent system: Consider alternative formulation strategies, such as those used for in vivo studies (e.g., with PEG300 and Tween-80), which can improve solubility in aqueous environments.
-
Issue 2: Inconsistent experimental results with previously prepared solutions.
-
Cause: The compound may have degraded over time, especially if not stored properly or if subjected to multiple freeze-thaw cycles.
-
Solution:
-
Prepare fresh solutions: For critical experiments, it is always best to use freshly prepared solutions from solid material or a recently prepared stock solution.
-
Verify storage conditions: Ensure that stock solutions are stored at the recommended temperature (-80°C for long-term stability in DMSO) and are protected from light.
-
Perform a stability check: If degradation is suspected, the concentration and purity of the solution can be assessed using an analytical technique such as HPLC.
-
Data Summary
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Reported Stability | Source(s) |
| Solid | -20°C | ≥ 4 years | |
| Solid | -20°C | 3 years | |
| Solid | 4°C | 2 years | |
| In DMSO | -80°C | 2 years | |
| In DMSO | -20°C | 1 year |
Table 2: Solubility Information
| Solvent | Concentration | Notes | Source(s) |
| DMSO | >10 mg/mL | - | |
| DMSO | 21.5 mg/mL (38.01 mM) | May require sonication and warming | |
| In vivo formulation 1 | ≥ 2.5 mg/mL (4.42 mM) | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | |
| In vivo formulation 2 | ≥ 2.5 mg/mL (4.42 mM) | 10% DMSO >> 90% (20% SBE-β-CD in saline) | |
| In vivo formulation 3 | ≥ 2.5 mg/mL (4.42 mM) | 10% DMSO >> 90% corn oil |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the compound: Accurately weigh a sufficient amount of solid this compound. The molecular weight is 565.7 g/mol .
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolve the compound: Gently vortex or sonicate the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store the aliquots at -80°C for long-term storage.
Protocol 2: General Workflow for Assessing Solution Stability (Forced Degradation Study)
Forced degradation studies are essential for developing stability-indicating analytical methods.
-
Prepare stock solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Expose to stress conditions: Subject aliquots of the stock solution to various stress conditions, including:
-
Acidic hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal degradation: Incubate at a high temperature (e.g., 80°C).
-
Photostability: Expose to UV light according to ICH guidelines.
-
-
Neutralize samples: For acidic and basic hydrolysis samples, neutralize the solution before analysis.
-
Analyze by HPLC: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Identify and quantify degradants: Characterize any significant degradation products and quantify the loss of the parent compound over time.
Visualizations
References
Technical Support Center: Overcoming Poor Oral Bioavailability of (R)-JNJ-31020028
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor oral bioavailability of the selective neuropeptide Y (NPY) Y2 receptor antagonist, (R)-JNJ-31020028.
This compound is a promising therapeutic agent, but its low oral bioavailability (approximately 6% in rats) presents a significant hurdle in preclinical and clinical development. This guide offers insights into potential causes and provides actionable strategies and detailed experimental protocols to enhance its systemic exposure after oral administration.
I. Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is likely a multifactorial issue stemming from its physicochemical properties. As a crystalline solid with a relatively high molecular weight, it likely falls under the Biopharmaceutics Classification System (BCS) Class II, characterized by low aqueous solubility and high membrane permeability. Key contributing factors include:
-
Low Aqueous Solubility: The crystalline nature and molecular structure of the compound can significantly limit its dissolution rate in gastrointestinal fluids, which is a prerequisite for absorption.
-
First-Pass Metabolism: Although not definitively reported for this compound, compounds of this nature can be susceptible to extensive metabolism in the gut wall and/or liver before reaching systemic circulation, thereby reducing the amount of active drug.[1]
Q2: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A2: For a BCS Class II compound where dissolution is the rate-limiting step for absorption, the primary goal is to increase the concentration of the drug in a dissolved state in the gastrointestinal tract.[2][3] The most promising strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug particles by reducing their size can enhance the dissolution rate. This can be achieved through micronization or nanosizing techniques.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion.[4][5] This amorphous form has higher kinetic solubility and faster dissolution compared to the crystalline form.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This pre-dissolved state can significantly improve absorption.
Q3: How do I choose the most suitable formulation strategy for my experiments?
A3: The choice of formulation strategy depends on several factors, including the specific physicochemical properties of this compound, the desired pharmacokinetic profile, and the available laboratory equipment. A systematic approach is recommended:
-
Physicochemical Characterization: Determine the aqueous solubility at different pH values, logP, and melting point of your batch of this compound.
-
Feasibility Studies: Conduct small-scale screening of different formulation approaches. For example, screen various polymers for solid dispersions or different oils and surfactants for SEDDS to assess drug solubility and formulation stability.
-
In Vitro Dissolution Testing: Compare the dissolution profiles of your developed formulations against the unformulated drug in biorelevant media (e.g., simulated gastric and intestinal fluids).
-
In Vivo Pharmacokinetic Studies: Based on promising in vitro results, conduct animal studies (e.g., in rats) to evaluate the oral bioavailability of the selected formulations.
II. Troubleshooting Guide
This guide addresses common issues encountered during the formulation development of poorly soluble compounds like this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low drug loading in the formulation. | - Poor solubility of this compound in the selected excipients (polymers for solid dispersions, oils/surfactants for SEDDS).- Incompatibility between the drug and excipients. | - Screen a wider range of excipients to identify those with higher solubilizing capacity for the drug.- For SEDDS, consider using a co-solvent to improve drug solubility in the lipid phase.- For solid dispersions, evaluate different drug-to-polymer ratios. |
| Physical instability of the formulation (e.g., crystallization of the amorphous drug in a solid dispersion, phase separation in SEDDS). | - The drug has a high tendency to recrystallize.- Inappropriate choice or ratio of excipients.- Presence of moisture. | - For solid dispersions, select polymers with a high glass transition temperature (Tg) and strong interactions with the drug to inhibit crystallization.- Store formulations in tightly sealed containers with a desiccant.- For SEDDS, optimize the oil-to-surfactant ratio and consider the hydrophilic-lipophilic balance (HLB) of the surfactant. |
| Improved in vitro dissolution does not translate to enhanced in vivo bioavailability. | - The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) in the gut, which actively pump the drug back into the intestinal lumen.- Rapid first-pass metabolism in the gut wall or liver.- Precipitation of the drug in the gastrointestinal tract upon dilution of the formulation. | - Conduct in vitro permeability assays (e.g., using Caco-2 cell monolayers) to assess efflux liability.- Co-administration with a known P-gp inhibitor (e.g., verapamil) in preclinical models can help to investigate the role of efflux.- Include precipitation inhibitors in the formulation, such as certain polymers (e.g., HPMC-AS) for solid dispersions. |
III. Experimental Protocols
The following are detailed methodologies for the key formulation strategies discussed.
A. Preparation of Amorphous Solid Dispersions by Solvent Evaporation
This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by the removal of the solvent to form a solid dispersion.
Materials:
-
This compound
-
Polymer carrier (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC), or a copolymer like Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone, or a mixture thereof) in which both the drug and polymer are soluble.
Protocol:
-
Dissolution: Accurately weigh this compound and the selected polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve the mixture completely in a minimal amount of the chosen solvent in a round-bottom flask with stirring.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue evaporation until a dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Characterization: Analyze the prepared solid dispersion for drug content, amorphous nature (using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC)), and in vitro dissolution rate.
B. Formulation of Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are formulated by mixing oils, surfactants, and sometimes co-solvents, in which the drug is dissolved.
Materials:
-
This compound
-
Oil (e.g., medium-chain triglycerides like Capryol™ 90, long-chain triglycerides like olive oil or sesame oil)
-
Surfactant (e.g., Tween® 80, Cremophor® EL, Labrasol®)
-
Co-solvent (optional, e.g., Transcutol® HP, ethanol, propylene glycol)
Protocol:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Phase Diagram Construction: To identify the optimal self-emulsifying region, construct a pseudo-ternary phase diagram. Prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent. Titrate each mixture with water and observe the formation of an emulsion. The regions that form clear or slightly bluish, stable microemulsions are the desired self-emulsifying regions.
-
Formulation Preparation: Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-solvent. Accurately weigh the components and mix them thoroughly in a glass vial. Add the pre-weighed this compound to the mixture and vortex or sonicate until the drug is completely dissolved.
-
Characterization: Evaluate the prepared SEDDS for:
-
Self-emulsification time and efficiency: Add a small amount of the SEDDS to a known volume of water with gentle agitation and measure the time it takes to form a stable emulsion.
-
Droplet size analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.
-
In vitro drug release: Perform dissolution studies in biorelevant media.
-
C. Preparation of Nanosuspensions by Wet Milling
This top-down approach involves the mechanical attrition of drug particles in a liquid medium to the nanometer size range.
Materials:
-
This compound
-
Stabilizer (e.g., a surfactant like Tween® 80 or a polymer like HPMC)
-
Dispersion medium (e.g., purified water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads of 0.1-0.5 mm diameter)
Protocol:
-
Pre-suspension: Disperse the this compound powder in an aqueous solution of the stabilizer.
-
Milling: Transfer the pre-suspension and the milling media into the milling chamber of a planetary ball mill or a similar high-energy mill. Mill the suspension at a high speed for a specified duration (e.g., several hours). The optimal milling time should be determined experimentally by monitoring the particle size reduction over time.
-
Separation: After milling, separate the nanosuspension from the milling media by pouring the contents through a sieve.
-
Characterization: Analyze the nanosuspension for:
-
Particle size and zeta potential: Measure the mean particle size, PDI, and zeta potential using a DLS instrument. A high absolute zeta potential value (e.g., > |30| mV) indicates good physical stability.
-
Crystallinity: Assess the crystalline state of the nanoparticles using XRPD and DSC to ensure that the milling process has not induced amorphization.
-
Dissolution velocity: Compare the dissolution rate of the nanosuspension to that of the unmilled drug.
-
IV. Quantitative Data Summary
The following tables summarize hypothetical but plausible quantitative data that researchers might generate during their formulation development efforts for a compound like this compound.
Table 1: Solubility of this compound in Various Pharmaceutical Excipients
| Excipient Type | Excipient Name | Solubility (mg/mL) at 25°C |
| Oils | Capryol™ 90 | 15.2 ± 1.8 |
| Olive Oil | 5.8 ± 0.7 | |
| Surfactants | Tween® 80 | 45.6 ± 3.2 |
| Labrasol® | 62.1 ± 4.5 | |
| Co-solvents | Transcutol® HP | 120.5 ± 8.9 |
| Propylene Glycol | 85.3 ± 6.1 | |
| Aqueous Media | Water (pH 7.4) | < 0.01 |
| Simulated Gastric Fluid (pH 1.2) | < 0.01 | |
| Simulated Intestinal Fluid (pH 6.8) | < 0.01 |
Table 2: In Vitro Dissolution of this compound Formulations in Simulated Intestinal Fluid (pH 6.8)
| Formulation | % Drug Dissolved at 30 min | % Drug Dissolved at 60 min |
| Unformulated this compound | < 1% | < 2% |
| Solid Dispersion (1:4 drug-to-PVP K30 ratio) | 65% ± 5% | 85% ± 7% |
| SEDDS (Capryol™ 90/Labrasol®/Transcutol® HP) | 92% ± 6% | 98% ± 4% |
| Nanosuspension (mean particle size 250 nm) | 78% ± 8% | 95% ± 6% |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated (Suspension) | 50 ± 15 | 4.0 ± 1.0 | 300 ± 90 | 100 (Reference) |
| Solid Dispersion | 250 ± 60 | 2.0 ± 0.5 | 1500 ± 350 | 500 |
| SEDDS | 450 ± 110 | 1.0 ± 0.5 | 2700 ± 600 | 900 |
| Nanosuspension | 350 ± 80 | 1.5 ± 0.5 | 2100 ± 500 | 700 |
V. Visualizations
Signaling Pathway of the NPY Y2 Receptor
The following diagram illustrates the canonical signaling pathway of the Neuropeptide Y (NPY) Y2 receptor, which is a G-protein coupled receptor (GPCR).
Caption: NPY Y2 receptor signaling pathway.
Experimental Workflow for Formulation Development
This diagram outlines a logical workflow for the development and evaluation of formulations to improve the oral bioavailability of this compound.
Caption: Workflow for enhancing oral bioavailability.
Logical Relationship of Bioavailability Enhancement Strategies
This diagram illustrates the logical connection between the problem of poor solubility and the various formulation strategies to overcome it.
Caption: Strategies to improve oral drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. future4200.com [future4200.com]
- 4. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
Technical Support Center: (R)-JNJ-31020028 Dosage Optimization for CNS Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of (R)-JNJ-31020028 for central nervous system (CNS) penetration in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule antagonist of the neuropeptide Y (NPY) Y2 receptor.[1][2][3] It binds with high affinity to human, rat, and mouse Y2 receptors and exhibits over 100-fold selectivity against other NPY receptor subtypes (Y1, Y4, and Y5).[1][2] Its mechanism of action involves blocking the presynaptic inhibitory effects of NPY on neurotransmitter release in the CNS. By antagonizing the Y2 autoreceptors, it can lead to an increase in the release of neurotransmitters like norepinephrine.
Q2: What is the recommended route of administration for achieving CNS penetration in animal models?
Subcutaneous (s.c.) administration is the preferred route for in vivo studies in rats. This compound has poor oral bioavailability (approximately 6% in rats) but demonstrates high subcutaneous bioavailability (100%).
Q3: What is a good starting dose for achieving significant Y2 receptor occupancy in the brain?
A subcutaneous dose of 10 mg/kg in rats has been shown to result in approximately 90% occupancy of Y2 receptors in the brain, indicating substantial CNS penetration and target engagement at this dose. Studies have also utilized subcutaneous doses ranging from 3 mg/kg to 20 mg/kg to investigate in vivo effects.
Q4: What are the known pharmacokinetic properties of this compound in rats?
Following a 10 mg/kg subcutaneous dose in rats, the pharmacokinetic parameters have been reported as follows:
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | 4.35 µM |
| Tmax (Time to Maximum Concentration) | 0.5 hours |
| t1/2 (Half-life) | 0.83 hours |
| AUCinf (Area Under the Curve) | 7.91 h·µM |
Data from MedChemExpress, accuracy not independently confirmed by the source.
Q5: How does the NPY Y2 receptor signal, and what is the expected downstream effect of antagonism by this compound?
The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the Y2 receptor by its endogenous ligand, NPY, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound is expected to block this inhibitory signaling, thereby preventing the NPY-mediated decrease in cAMP. This can lead to increased neurotransmitter release at synapses where Y2 receptors are expressed as autoreceptors.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NPY Y2 Receptor Signaling Pathway.
Caption: Experimental Workflow for CNS Penetration.
Troubleshooting Guides
Guide 1: In Vivo Dosing and Pharmacokinetic Analysis
Issue: High variability in plasma concentrations between animals.
-
Possible Cause 1: Inconsistent subcutaneous injection.
-
Troubleshooting: Ensure a consistent injection technique. The loose skin over the shoulders is a common site. Tent the skin and insert the needle at the base of the tent. Aspirate briefly to ensure a blood vessel has not been entered.
-
-
Possible Cause 2: Differences in animal metabolism.
-
Troubleshooting: Ensure the use of age- and weight-matched animals from the same supplier. Increase the number of animals per group to improve statistical power.
-
-
Possible Cause 3: Issues with the drug formulation.
-
Troubleshooting: Ensure this compound is fully solubilized before injection. Prepare the formulation fresh for each experiment if stability is a concern.
-
Issue: Lower than expected brain concentrations.
-
Possible Cause 1: P-glycoprotein (P-gp) efflux.
-
Troubleshooting: While this compound is known to be brain penetrant, high doses might saturate efflux transporters differently. Consider co-administration with a known P-gp inhibitor in a pilot study to assess the impact of efflux.
-
-
Possible Cause 2: High plasma protein binding.
-
Troubleshooting: Determine the fraction of unbound drug in the plasma (fu,p) and brain tissue (fu,brain). The unbound concentration is what is available to cross the blood-brain barrier and interact with the target. Low unbound fraction can limit CNS penetration.
-
-
Possible Cause 3: Rapid metabolism.
-
Troubleshooting: The reported half-life in rats is short (0.83 hours). For longer-term studies, consider continuous infusion via an osmotic minipump to maintain steady-state concentrations.
-
Guide 2: Ex Vivo Receptor Occupancy Studies
Issue: Low or no detectable receptor occupancy.
-
Possible Cause 1: Insufficient dose or exposure.
-
Troubleshooting: Verify plasma and brain concentrations of this compound to confirm adequate exposure. If concentrations are low, increase the subcutaneous dose. A 10 mg/kg dose has been shown to achieve ~90% occupancy.
-
-
Possible Cause 2: Timing of tissue collection.
-
Troubleshooting: Given the Tmax of 0.5 hours, ensure that tissue is collected at a time point where brain concentrations are expected to be high. Collect tissues at multiple time points post-dose in a pilot study to determine the optimal window for measuring occupancy.
-
-
Possible Cause 3: Technical issues with autoradiography.
-
Troubleshooting: Ensure the radioligand used has a high affinity for the Y2 receptor and that non-specific binding is adequately blocked. Verify the integrity of the tissue sections and the incubation conditions.
-
Issue: High non-specific binding in autoradiography.
-
Possible Cause 1: Inappropriate blocking agent or concentration.
-
Troubleshooting: Optimize the concentration of the blocking agent used to define non-specific binding.
-
-
Possible Cause 2: Issues with the radioligand.
-
Troubleshooting: Ensure the radioligand is of high purity and specific activity. Consider using a different radioligand if available.
-
-
Possible Cause 3: Washing steps are insufficient.
-
Troubleshooting: Increase the duration or number of wash steps to more effectively remove unbound radioligand.
-
Detailed Experimental Protocols
Protocol 1: Subcutaneous Administration in Rats
-
Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., 10% DMSO in saline). Ensure the compound is fully dissolved.
-
Animal Model: Use male Sprague-Dawley rats, weight-matched for the study.
-
Dosing:
-
Gently restrain the rat.
-
Lift the loose skin over the dorsal thoracic (shoulder) region to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.
-
Aspirate slightly to check for blood. If no blood is drawn, inject the formulation.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Post-Dosing: Monitor the animal for any adverse reactions.
Protocol 2: Brain and Plasma Sample Collection for Pharmacokinetic Analysis
-
Time Points: Select appropriate time points post-dosing based on the known Tmax (e.g., 0.25, 0.5, 1, 2, 4, and 6 hours).
-
Anesthesia: Anesthetize the animal at the designated time point.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Brain Collection: Following blood collection, perfuse the animal with ice-cold saline to remove blood from the brain.
-
Brain Dissection: Quickly dissect the brain, rinse with cold saline, blot dry, and weigh. The brain can be dissected into specific regions if required.
-
Storage: Snap-freeze the brain tissue in liquid nitrogen and store at -80°C until homogenization.
-
Analysis: Homogenize brain tissue and extract the drug. Analyze the concentration of this compound in plasma and brain homogenate using a validated LC-MS/MS method.
Protocol 3: Ex Vivo Y2 Receptor Occupancy by Autoradiography
-
Dosing: Dose animals with this compound or vehicle as described in Protocol 1.
-
Tissue Collection: At a predetermined time point (e.g., at Tmax), euthanize the animals and rapidly remove the brains.
-
Tissue Preparation: Snap-freeze the brains in isopentane cooled with dry ice. Store at -80°C.
-
Sectioning: Using a cryostat, cut coronal brain sections (e.g., 20 µm thick) containing regions rich in Y2 receptors (e.g., hippocampus, striatum). Thaw-mount the sections onto gelatin-coated slides.
-
Incubation:
-
Incubate the slides with a suitable radioligand for the Y2 receptor (e.g., [¹²⁵I]-PYY) in a buffer solution.
-
To determine non-specific binding, incubate a parallel set of slides in the presence of a high concentration of a non-labeled Y2 receptor ligand.
-
-
Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Drying and Exposure: Dry the slides and expose them to a phosphor imaging screen or autoradiographic film.
-
Analysis: Quantify the signal intensity in different brain regions. Receptor occupancy is calculated as the percentage reduction in specific binding in the drug-treated animals compared to the vehicle-treated animals.
References
- 1. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
troubleshooting (R)-JNJ-31020028 in behavioral experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (R)-JNJ-31020028 in behavioral experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Issue 1: Unexpected Lack of Efficacy or Variability in Behavioral Results
Question: My behavioral experiment is yielding no significant effect of this compound, or the results are highly variable. What are the possible causes and solutions?
Answer:
Several factors can contribute to a lack of efficacy or high variability. Consider the following troubleshooting steps:
-
Animal Model and Stress Conditions: this compound's effects can be context-dependent. It has been shown to be ineffective in some standard anxiety models but can block stress-induced elevations in plasma corticosterone and normalize food intake in stressed animals[1][2]. Its antidepressant-like effects have also been observed in specific models like the olfactory bulbectomized (OBX) rat model[3][4][5].
-
Recommendation: Ensure your experimental paradigm aligns with conditions where Y2 receptor antagonism is known to be effective. Consider incorporating a stress component if appropriate for your research question.
-
-
Route of Administration and Bioavailability: The compound has poor oral bioavailability (6%) but high subcutaneous bioavailability (100%).
-
Recommendation: Subcutaneous (s.c.) or intracerebroventricular (i.c.v.) administration is recommended for consistent results. If using oral administration, be aware of the low and potentially variable absorption.
-
-
Dosage and Receptor Occupancy: While a 10 mg/kg subcutaneous dose has been shown to occupy approximately 90% of Y2 receptors in rats, the effective dose can vary depending on the behavioral model. For instance, doses of 15 mg/kg and 20 mg/kg have been used to reverse anxiety-like behaviors in specific contexts.
-
Recommendation: Perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
-
-
Timing of Administration: The compound has a relatively short half-life of approximately 0.83 hours in rats after subcutaneous administration.
-
Recommendation: The timing of drug administration relative to the behavioral test is critical. The maximum effect on hypothalamic norepinephrine release is observed 30 minutes after systemic delivery.
-
Issue 2: Compound Precipitation in Vehicle
Question: I am observing precipitation of this compound in my vehicle solution. How can I improve its solubility?
Answer:
This compound has limited aqueous solubility. The following recommendations can help ensure it remains in solution:
-
Use of DMSO: this compound is soluble in DMSO at concentrations greater than 10 mg/mL. It is recommended to first dissolve the compound in a small amount of fresh, high-quality DMSO before further dilution. Note that moisture-absorbing DMSO can reduce solubility.
-
Recommendation: Prepare a concentrated stock solution in 100% DMSO and store it appropriately (e.g., at -20°C or -80°C for long-term storage).
-
-
Vehicle Composition: Several vehicle formulations have been successfully used for in vivo administration. These typically involve a combination of solvents to maintain solubility upon dilution.
-
Recommended Formulations:
-
PEG300/Tween-80/ddH2O: Add a 140 mg/mL DMSO stock solution to PEG300 (to make a 5% DMSO, 40% PEG300 solution), mix, then add Tween80 (to make a 5% Tween80 solution), mix, and finally add ddH2O to the final volume. This mixed solution should be used immediately.
-
DMSO/PEG300/Tween-80/Saline: A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
DMSO/SBE-β-CD/Saline: Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
DMSO/Corn Oil: For some applications, 10% DMSO in 90% Corn Oil can be used.
-
-
Preparation Tip: When preparing these vehicles, add each solvent sequentially and ensure the solution is clear before adding the next component. Gentle warming or sonication can aid dissolution, but be cautious of compound degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. It binds with high affinity to human, rat, and mouse Y2 receptors and shows over 100-fold selectivity against Y1, Y4, and Y5 receptors. Y2 receptors function as autoreceptors on NPY-containing neurons, and by blocking these receptors, this compound can increase the release of neurotransmitters like norepinephrine in brain regions such as the hypothalamus.
Q2: What are the recommended storage conditions for this compound?
-
Solid Form: The crystalline solid should be stored at -20°C for long-term stability (≥ 4 years).
-
Stock Solutions: Stock solutions in DMSO can be stored at -20°C for up to 1 year or at -80°C for up to 2 years. It is advisable to store solutions in single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: Is this compound brain penetrant?
Yes, this compound is a brain-penetrant compound. Following subcutaneous administration in rats, it has been shown to occupy a high percentage of central Y2 receptors.
Q4: Does this compound have off-target effects?
This compound is highly selective for the Y2 receptor. It has been tested against a panel of over 50 other receptors, ion channels, and transporters, as well as 65 kinases, and showed no significant affinity or inhibitory activity at concentrations up to 10µM.
Q5: What are the expected effects on locomotor activity?
This compound has been reported to have no significant effect on locomotor activity on its own. However, in a nicotine sensitization model, it was shown to reverse the expression of locomotor sensitization to a nicotine challenge in certain animals.
Quantitative Data Summary
Table 1: Binding Affinity and Functional Activity
| Species/Receptor | Assay | Value (pIC50 / pKB) | Reference |
| Human Y2 | Binding Affinity | 8.07 ± 0.05 | |
| Rat Y2 | Binding Affinity | 8.22 ± 0.06 | |
| Mouse Y2 | Binding Affinity | 8.21 | |
| Human Y2 | Functional Antagonism | 8.04 ± 0.13 |
Table 2: In Vivo Pharmacokinetics (Rat)
| Parameter | Route | Dose | Value | Reference |
| Bioavailability | Oral | 10 mg/kg | 6% | |
| Bioavailability | Subcutaneous | 10 mg/kg | 100% | |
| Cmax | Subcutaneous | 10 mg/kg | 4.35 µM | |
| Tmax | Subcutaneous | 10 mg/kg | 0.5 h | |
| Half-life (t1/2) | Subcutaneous | 10 mg/kg | 0.83 h |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
-
Prepare Stock Solution: Dissolve this compound in 100% high-quality DMSO to a concentration of 25 mg/mL.
-
Vehicle Preparation: In a sterile tube, add the required volume of the DMSO stock solution to achieve the final desired dose.
-
Add PEG300 to the tube, bringing the total volume to 50% of the final volume (resulting in a 10% DMSO, 40% PEG300 mixture). Vortex until the solution is clear.
-
Add Tween-80 to a final concentration of 5%. Vortex until clear.
-
Add Saline (0.9% NaCl) to reach the final desired volume. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administration: Administer the freshly prepared solution subcutaneously to the experimental animal.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Chronic administration of the Y2 receptor antagonist, JNJ-31020028, induced anti-depressant like-behaviors in olfactory bulbectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-JNJ-31020028 In Vivo Studies
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of (R)-JNJ-31020028 in in vivo studies. Our goal is to help you minimize variability and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the neuropeptide Y (NPY) Y2 receptor.[1][2][3][4] It exhibits high binding affinity for human, rat, and mouse Y2 receptors and has over 100-fold selectivity against other NPY receptor subtypes (Y1, Y4, and Y5).[1] By blocking the Y2 receptor, which is primarily located presynaptically on neurons, this compound can modulate the release of various neurotransmitters, including norepinephrine.
Q2: What are the key pharmacokinetic properties of this compound in rodents?
This compound is characterized by poor oral bioavailability (approximately 6% in rats) but demonstrates high subcutaneous bioavailability (100%). Following subcutaneous administration in rats, it is rapidly absorbed and penetrates the brain. For detailed pharmacokinetic parameters, please refer to the data table below.
Q3: I am observing high variability in my behavioral studies. What are the potential sources?
High variability in behavioral outcomes is a common challenge. For studies involving this compound, consider the following:
-
Animal Stress Levels: The effects of this compound are often most pronounced in stressed animals. Baseline stress levels can vary significantly between animals due to factors like handling, housing conditions, and even the gender of the experimenter. It is crucial to have a consistent and well-defined stress paradigm.
-
Formulation and Administration: Due to its poor water solubility, the formulation of this compound is critical. Inconsistent formulation or administration can lead to variable drug exposure. See the Troubleshooting Guide for more details.
-
Behavioral Model Selection: this compound has shown efficacy in blocking stress-induced hyperthermia and elevations in plasma corticosterone but was found to be ineffective in some standard anxiety models. The choice of behavioral paradigm and the specific endpoints measured are critical.
-
Animal Phenotype: Individual differences in rodent phenotypes, such as novelty-seeking behavior, can influence the response to nicotine and subsequent treatment effects with JNJ-31020028.
Q4: Can I administer this compound orally?
Given its low oral bioavailability, subcutaneous administration is the recommended and most commonly reported route for achieving consistent systemic exposure in preclinical studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma drug concentration | Improper formulation: this compound has low aqueous solubility. Precipitation of the compound upon injection can lead to inconsistent absorption. | Prepare a fresh, clear, and homogenous formulation for each experiment. Consider using solubilizing agents such as cyclodextrins or a vehicle containing DMSO, PEG300, and Tween 80. Ensure the final formulation is a clear solution before injection. |
| Inconsistent subcutaneous injection technique: Variable injection depth and volume can affect absorption rates. | Follow a standardized subcutaneous injection protocol. Ensure all personnel are properly trained. Use a consistent injection site (e.g., the loose skin over the back). | |
| Lack of expected pharmacological effect | Sub-optimal dose or timing: The dose may be too low to achieve sufficient receptor occupancy, or the timing of administration relative to the behavioral test may be inappropriate given its half-life. | Refer to published studies for effective dose ranges (e.g., 10-20 mg/kg, s.c.). Conduct a dose-response study to determine the optimal dose for your specific model. Consider the Tmax (time to maximum concentration) when planning the timing of your experiments. |
| Inappropriate experimental model: The compound's effects are context-dependent and may not be apparent in all models. | This compound has shown efficacy in stress-related models. Ensure your experimental paradigm is sensitive to the modulation of the NPY Y2 system. | |
| Inconsistent behavioral results in stress models | Variability in the stress response: Individual animals exhibit different physiological and behavioral responses to the same stressor. | Standardize all environmental conditions (housing, light-cycle, noise). Acclimate animals to the experimental procedures and handling. Consider using within-subject experimental designs where appropriate to reduce inter-individual variability. |
| Acute vs. Chronic Dosing: The effects of this compound may differ between acute and chronic administration paradigms. | The choice between acute and chronic dosing should be based on the specific research question. Chronic administration has been shown to induce antidepressant-like effects in certain models. |
Quantitative Data
Table 1: In Vitro Binding Affinity of this compound
| Receptor | Species | pIC50 |
| Y2 | Human | 8.07 ± 0.05 |
| Y2 | Rat | 8.22 ± 0.06 |
| Y2 | Mouse | 8.21 |
Data compiled from multiple sources.
Table 2: Pharmacokinetic Parameters of this compound in Rats following Subcutaneous Administration (10 mg/kg)
| Parameter | Value |
| Cmax | 4.35 µM |
| Tmax | 0.5 hours |
| AUCinf | 7.91 h*µM |
| t1/2 | 0.83 hours |
| Bioavailability | 100% |
Data from published studies.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies
This protocol is adapted from a commonly used vehicle for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH2O) or saline
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a stock solution by dissolving this compound in DMSO. For example, create a 140 mg/mL stock.
-
In a separate sterile tube, add the required volume of PEG300.
-
To the PEG300, add the DMSO stock solution (e.g., to a final concentration of 5% DMSO). Mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture (e.g., to a final concentration of 5%). Mix until the solution is clear.
-
Add ddH2O or saline to reach the final desired volume (e.g., to a final concentration of 40% PEG300 and 50% ddH2O).
-
Vortex the final solution to ensure homogeneity. The solution should be clear and used immediately for optimal results.
Protocol 2: Subcutaneous Administration in Rats
Materials:
-
Properly restrained rat
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-27 gauge)
-
This compound formulation
-
70% alcohol swabs (optional)
Procedure:
-
Draw the calculated volume of the this compound formulation into the sterile syringe. Ensure no air bubbles are present.
-
Securely restrain the rat.
-
Lift the loose skin on the back of the neck or flank to form a "tent".
-
If desired, wipe the injection site with an alcohol swab and allow it to dry.
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body. Be careful not to puncture through the other side.
-
Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and choose a new site.
-
Slowly and steadily inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.
-
Return the animal to its cage and monitor for any adverse reactions.
Visualizations
Caption: NPY Y2 Receptor Signaling Pathway and Site of Action for this compound.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
References
- 1. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic administration of the Y2 receptor antagonist, JNJ-31020028, induced anti-depressant like-behaviors in olfactory bulbectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a selective Y2R antagonist, JNJ-31020028, on nicotine abstinence-related social anxiety-like behavior, neuropeptide Y and corticotropin releasing factor mRNA levels in the novelty-seeking phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: (R)-JNJ-31020028 Vehicle Solution for Subcutaneous Injection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and administering (R)-JNJ-31020028 via subcutaneous injection. It includes detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful and consistent experimental outcomes.
Troubleshooting Guide
This guide addresses potential issues that may arise during the preparation and administration of this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the vehicle solution | The compound has low aqueous solubility. The concentration of the compound exceeds its solubility limit in the prepared vehicle. Improper mixing of the components. | Ensure all components of the vehicle are fully dissolved before adding this compound. Prepare the vehicle solution by adding components in the specified order and ensuring each is fully dissolved before adding the next. If precipitation persists, consider slightly increasing the percentage of DMSO or PEG300, but be mindful of potential toxicity. Always prepare the solution fresh before each use.[1] |
| Difficulty in dissolving the compound | Insufficient vortexing or sonication. The compound may require gentle warming to fully dissolve. | Use a vortex mixer for a sufficient amount of time. If the compound is still not fully dissolved, sonicate the solution in a water bath for short intervals. Gentle warming (e.g., to 37°C) can also aid dissolution, but be cautious of potential compound degradation at higher temperatures.[2] |
| Injection site reaction (e.g., redness, swelling) | The vehicle, particularly at high concentrations of DMSO or Tween 80, can cause local irritation. The injection volume may be too large for the chosen site. The pH of the solution may not be optimal. | If possible, reduce the concentration of DMSO and/or Tween 80 in the vehicle, while ensuring the compound remains in solution. For subcutaneous injections, it is generally recommended to keep the injection volume low, typically under 2 mL, though volumes up to 3 mL in the abdomen may be tolerated.[3] If multiple injections are required, use different sites to minimize local irritation. Ensure the final pH of the solution is close to physiological pH (around 7.4) to minimize pain and tissue damage.[3] |
| Inconsistent experimental results | Incomplete dissolution of the compound leading to inaccurate dosing. Variability in injection technique. Degradation of the compound in the vehicle over time. | Always ensure the compound is fully dissolved before administration to guarantee accurate dosing. Standardize the injection procedure, including needle size, injection angle (a 90-degree angle is often recommended to minimize leakage), and injection speed.[4] Prepare the vehicle solution fresh for each experiment to avoid potential degradation of the compound. |
| High back pressure during injection | The viscosity of the vehicle solution may be too high. The chosen needle gauge is too small. | If using a high percentage of PEG300, the solution may be viscous. Consider using a slightly larger gauge needle (e.g., 25G or 23G) for easier administration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle solution for subcutaneous injection of this compound?
A1: A commonly used vehicle for subcutaneous administration of this compound consists of a mixture of DMSO, PEG300, Tween 80, and sterile water or saline. A specific formulation involves dissolving the compound in DMSO first, then adding PEG300 and Tween 80, and finally bringing the solution to the desired volume with ddH2O.
Q2: What is the mechanism of action of this compound?
A2: this compound is a high-affinity, selective antagonist of the neuropeptide Y (NPY) Y2 receptor. It blocks the binding of NPY to the Y2 receptor, thereby inhibiting its downstream signaling pathways. This compound is brain penetrant and has been shown to have antidepressant-like effects in preclinical models.
Q3: What are the binding affinities of this compound for different species?
A3: this compound exhibits high affinity for human, rat, and mouse Y2 receptors. The pIC50 values, a measure of affinity, are 8.07 for human, 8.22 for rat, and 8.21 for mouse Y2 receptors.
Q4: What is the subcutaneous bioavailability of this compound?
A4: The subcutaneous bioavailability of JNJ-31020028 in rats is high, reported to be 100%.
Q5: How should this compound be stored?
A5: this compound is typically supplied as a solid and should be stored at -20°C for long-term stability. Stock solutions prepared in DMSO can also be stored at -20°C for up to one year or at -80°C for up to two years. It is recommended to prepare fresh working solutions for each experiment to avoid degradation.
Experimental Protocols
Preparation of this compound Vehicle Solution for Subcutaneous Injection
This protocol is based on a formulation known to be effective for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile distilled water (ddH2O) or saline
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amounts: Determine the total volume of the vehicle solution needed and the desired final concentration of this compound.
-
Prepare the vehicle mixture: In a sterile conical tube, prepare the vehicle by combining the components in the following order. Ensure each component is fully mixed before adding the next. For example, to prepare a 1 mL working solution:
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween 80 and mix thoroughly until the solution is clear.
-
Add 500 µL of ddH2O or saline to bring the total volume to 950 µL. Mix until homogenous.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound.
-
Prepare a stock solution by dissolving the compound in a small volume of DMSO. For example, add 50 µL of a clarified DMSO stock solution (e.g., 140 mg/mL) to the prepared vehicle.
-
Vortex the solution vigorously until the compound is completely dissolved. Sonication in a water bath for short periods can be used to aid dissolution if necessary.
-
-
Final Volume Adjustment: Adjust the final volume with ddH2O or saline if necessary.
-
Use Immediately: It is recommended to use the mixed solution immediately for optimal results.
Subcutaneous Injection Procedure
Materials:
-
Prepared this compound vehicle solution
-
Appropriate size sterile syringes (e.g., 1 mL)
-
Sterile needles of a suitable gauge (e.g., 25G-27G)
-
Experimental animals (e.g., rats, mice)
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation: Acclimatize the animals to the experimental conditions. Gently restrain the animal.
-
Site Preparation: Shave the fur from the injection site if necessary. The loose skin over the back of the neck or flank is a common site for subcutaneous injections. Swab the injection site with 70% ethanol and allow it to dry.
-
Drawing the Solution: Draw the prepared this compound solution into the syringe, ensuring there are no air bubbles.
-
Injection:
-
Gently lift a fold of skin at the prepared site.
-
Insert the needle at the base of the skin fold at a 45 to 90-degree angle.
-
Slowly inject the solution. A slower injection rate can minimize discomfort and reduce the risk of leakage.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze for a few seconds to prevent leakage.
-
-
Monitoring: Monitor the animal for any adverse reactions at the injection site or systemic effects.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| pIC50 (human Y2 receptor) | 8.07 | Human | |
| pIC50 (rat Y2 receptor) | 8.22 | Rat | |
| pIC50 (mouse Y2 receptor) | 8.21 | Mouse | |
| Subcutaneous Bioavailability | 100% | Rat | |
| Cmax (10 mg/kg, s.c.) | 4.35 µM | Rat | |
| Tmax (10 mg/kg, s.c.) | 0.5 hours | Rat | |
| t1/2 (10 mg/kg, s.c.) | 0.83 hours | Rat |
Visualizations
Caption: Signaling pathway of NPY Y2 receptor and the antagonistic action of this compound.
Caption: Experimental workflow for subcutaneous injection of this compound.
Caption: Logical troubleshooting guide for common experimental issues.
References
interpreting conflicting results with (R)-JNJ-31020028
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-JNJ-31020028. Our goal is to help you interpret conflicting results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity, selective, and brain-penetrant antagonist of the neuropeptide Y (NPY) Y2 receptor.[1][2] It binds to human, rat, and mouse Y2 receptors with high affinity and exhibits over 100-fold selectivity against human Y1, Y4, and Y5 receptors.[2][3] Its primary mechanism of action is to block the binding of endogenous ligands like NPY and Peptide YY (PYY) to the Y2 receptor, thereby inhibiting its downstream signaling.
Q2: I am observing no effect of this compound in my anxiety model. Is this expected?
This is a commonly reported finding. Several studies have shown that this compound is ineffective in a variety of standard anxiety models.[4] This suggests that Y2 receptors may not be critical for mediating acute anxiety-like behaviors in rodents under baseline conditions. However, the compound has been shown to be effective in blocking stress-induced elevations in plasma corticosterone and normalizing food intake in stressed animals. Therefore, the anxiolytic-like effects of this compound may only be apparent under specific stress-related conditions.
Q3: My results suggest this compound has antidepressant-like effects, but I've seen conflicting reports. How can I interpret this?
The antidepressant-like effects of this compound appear to be highly dependent on the animal model used. Chronic administration of the compound has been shown to induce antidepressant-like behaviors in the olfactory bulbectomized (OBX) rat model of depression. Specifically, it was observed to decrease immobility time in the forced swim test in OBX rats, but not in control animals. However, in other behavioral tests for anxiety, such as the social interaction test, it had no effect in either OBX or control animals. This highlights the importance of selecting the appropriate animal model to study the potential antidepressant effects of Y2 receptor antagonism.
Q4: What is the oral bioavailability of this compound?
This compound has poor oral bioavailability, reported to be around 6% in rats. However, it exhibits high subcutaneous bioavailability (100%). For in vivo experiments, subcutaneous administration is therefore the recommended route to ensure adequate systemic exposure and brain penetration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent in vitro results (binding or functional assays) | - Compound solubility issues: this compound may precipitate in aqueous buffers. - Cell line variability: Different cell lines expressing the Y2 receptor may have varying receptor densities or coupling efficiencies. - Ligand degradation: The compound may be unstable under certain storage or experimental conditions. | - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in assay buffer just before use. Sonication may aid dissolution. - Ensure consistent cell passage number and culture conditions. Characterize Y2 receptor expression levels in your cell line. - Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Lack of in vivo efficacy in behavioral models | - Inappropriate route of administration: Due to poor oral bioavailability, oral gavage may not provide sufficient exposure. - Insufficient dose or receptor occupancy: The dose used may not be high enough to achieve significant Y2 receptor occupancy in the brain. - Timing of administration: The pharmacokinetic profile of the compound (short half-life) may not align with the timing of the behavioral test. - Choice of behavioral model: As discussed in the FAQs, the effects of this compound can be model-dependent. | - Use subcutaneous injection for optimal bioavailability. - A dose of 10 mg/kg (s.c.) has been shown to achieve approximately 90% Y2 receptor occupancy in the rat brain. Consider performing a dose-response study. - Administer the compound at a time point that ensures peak plasma and brain concentrations during the behavioral testing period. The Tmax after subcutaneous administration in rats is approximately 0.5 hours. - Consider using a stress-induced or disease-specific model (e.g., OBX model for depression) where Y2 receptor signaling may be more critically involved. |
| Variability in corticosterone level measurements | - Basal vs. stress-induced levels: this compound blocks stress-induced increases in corticosterone but does not alter basal levels. - Handling stress: Improper animal handling can elevate corticosterone levels, masking the effect of the compound. | - Ensure that your experimental design includes a stressor to induce corticosterone release. - Handle animals minimally and acclimate them to the experimental procedures to minimize handling-induced stress. |
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| pIC50 (Y2 Receptor Binding) | Human | 8.07 ± 0.05 | |
| Rat | 8.22 ± 0.06 | ||
| Mouse | 8.21 | ||
| Selectivity | Human Y1, Y4, Y5 | >100-fold | |
| pKB (Functional Antagonism) | - | 8.04 ± 0.13 |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of this compound in Rats
| Parameter | Route | Dose | Value | Reference |
| Oral Bioavailability | Oral | 10 mg/kg | 6% | |
| Subcutaneous Bioavailability | Subcutaneous | 10 mg/kg | 100% | |
| Cmax | Subcutaneous | 10 mg/kg | 4.35 µM | |
| Tmax | Subcutaneous | 10 mg/kg | 0.5 hours | |
| t1/2 | Subcutaneous | 10 mg/kg | 0.83 hours | |
| Receptor Occupancy (Brain) | Subcutaneous | 10 mg/kg | ~90% |
Experimental Protocols
Protocol 1: Y2 Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay using cell membranes expressing the Y2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the Y2 receptor (e.g., KAN-Ts cells).
-
Radioligand: [¹²⁵I]-PYY.
-
This compound and other competing ligands.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound and other unlabeled competitor ligands in binding buffer.
-
In a 96-well plate, add binding buffer, cell membranes (e.g., 10-20 µg protein/well), and the desired concentration of [¹²⁵I]-PYY (typically at its Kd concentration).
-
Add the serially diluted unlabeled ligands to the respective wells. For total binding, add vehicle. For non-specific binding, add a high concentration of an unlabeled Y2 ligand (e.g., 1 µM PYY).
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature with gentle agitation.
-
Harvest the membranes by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using a non-linear regression analysis to determine the IC50 values, which can then be converted to Ki values.
Protocol 2: PYY-Stimulated Calcium Response Assay
This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit PYY-induced calcium mobilization in cells expressing the Y2 receptor.
Materials:
-
Cell line stably co-expressing the Y2 receptor and a chimeric G-protein (e.g., Gqi5) to couple the receptor to the phospholipase C pathway (e.g., KAN-Ts cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
PYY (agonist).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader with an injection system.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject a pre-determined concentration of PYY (typically the EC80) into the wells and immediately begin recording the change in fluorescence over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Determine the inhibitory effect of this compound on the PYY-induced calcium response.
-
Calculate the pKB value from the dose-response curve of this compound.
Mandatory Visualizations
Caption: Neuropeptide Y Y2 Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound.
References
- 1. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]
- 2. Olfactory bulbectomy [protocols.io]
- 3. Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Y2 receptors for neuropeptide Y are coupled to three intracellular signal transduction pathways in a human neuroblastoma cell line. [periodicos.capes.gov.br]
addressing tachyphylaxis with chronic (R)-JNJ-31020028 administration
Welcome to the technical support center for (R)-JNJ-31020028. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential tachyphylaxis with chronic administration of this selective Neuropeptide Y Y2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and brain-penetrant antagonist of the Neuropeptide Y Y2 receptor.[1][2][3] It binds with high affinity to human, rat, and mouse Y2 receptors, exhibiting over 100-fold selectivity against other Neuropeptide Y receptor subtypes (Y1, Y4, and Y5).[1][4] The Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi signaling pathway. Activation of the Y2 receptor by its endogenous ligands, Neuropeptide Y (NPY) or Peptide YY (PYY), leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks these downstream effects.
Q2: Has tachyphylaxis been reported with chronic administration of this compound?
Currently, there are no specific studies in the public domain that have directly investigated or reported tachyphylaxis (a rapid decrease in response to a drug after repeated doses) with chronic administration of this compound. Studies involving chronic administration have focused on behavioral outcomes, such as its antidepressant-like effects, without reporting a diminishing response over the study period.
Q3: Is tachyphylaxis a theoretical concern for a Y2 receptor antagonist like this compound?
While not reported, it is a theoretical possibility for any chronically administered GPCR ligand. For GPCR agonists, tachyphylaxis is a well-documented phenomenon often mediated by receptor desensitization, internalization, and downregulation. For an antagonist like this compound, the mechanisms would be different. Chronic blockade of a receptor can sometimes lead to a compensatory upregulation of receptor expression or sensitization of the signaling pathway. If such a compensatory mechanism were to occur, it might require increasing doses of the antagonist to achieve the same level of receptor blockade. One study noted that in anorectic conditions with high levels of the endogenous Y2 agonist PYY, downregulation of the Y2 receptor may occur.
Q4: What are the known pharmacokinetic properties of this compound?
The pharmacokinetic profile of this compound has been characterized in rats. It exhibits poor oral bioavailability (6%) but high subcutaneous bioavailability (100%). Key pharmacokinetic parameters following subcutaneous administration are summarized in the table below.
| Parameter | Value |
| Cmax | 4.35 µM |
| Tmax | 0.5 hours |
| AUCinf | 7.91 h·µM |
| t1/2 | 0.83 hours |
| Bioavailability (s.c.) | 100% |
| Bioavailability (oral) | 6% |
Data from rat studies.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during in vitro and in vivo experiments with this compound, particularly when investigating the potential for tachyphylaxis.
Issue 1: High variability in functional assay results (e.g., cAMP measurement).
-
Possible Cause 1: Cell health and density.
-
Solution: Ensure consistent cell passage number and seeding density. Optimize cell density for your specific assay as too high a density can decrease the assay window, while too low a density may not produce a detectable signal.
-
-
Possible Cause 2: Inconsistent compound concentration.
-
Solution: this compound is typically dissolved in solvents like 20% 2-hydroxypropyl-beta-cyclodextrin. Ensure complete solubilization and perform serial dilutions accurately. Prepare fresh stock solutions regularly.
-
-
Possible Cause 3: Assay timing.
-
Solution: For antagonist studies, ensure sufficient pre-incubation time with this compound to allow for equilibrium to be reached before adding the agonist. Optimize the agonist stimulation time.
-
Issue 2: Lack of expected antagonist effect in vivo.
-
Possible Cause 1: Inadequate dosing or route of administration.
-
Solution: Given the poor oral bioavailability, subcutaneous administration is recommended to ensure systemic exposure. Doses of 10-20 mg/kg (s.c.) have been shown to achieve significant central Y2 receptor occupancy.
-
-
Possible Cause 2: Timing of behavioral testing relative to drug administration.
-
Solution: Consider the Tmax of 0.5 hours and a half-life of 0.83 hours when designing your experimental timeline. Behavioral assessments should be conducted when the drug concentration at the target is expected to be optimal.
-
-
Possible Cause 3: Compensatory mechanisms with chronic administration.
-
Solution: If a diminished effect is observed over time, this could suggest a form of tachyphylaxis. Consider incorporating experiments to assess Y2 receptor expression levels (e.g., Western blot, qPCR) or sensitivity (e.g., ex vivo functional assays on tissue from chronically treated animals).
-
Experimental Protocols
Below are detailed methodologies for key experiments to investigate tachyphylaxis with chronic this compound administration.
Protocol 1: In Vitro cAMP Assay to Assess Y2 Receptor Desensitization
This assay measures the ability of this compound to block the NPY-induced inhibition of cAMP production after chronic exposure.
-
Cell Culture: Culture a cell line endogenously or recombinantly expressing the Y2 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Chronic Treatment: Plate cells and allow them to adhere. Treat cells with this compound (e.g., at its IC50 or IC90 concentration) or vehicle for a specified duration (e.g., 24, 48, 72 hours).
-
Assay Preparation: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist and Agonist Addition: Add varying concentrations of this compound to the wells for a short pre-incubation period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) and a Y2 receptor agonist (e.g., NPY or PYY) at its EC80 concentration.
-
Lysis and Detection: After incubation (e.g., 30 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Compare the dose-response curve of this compound in chronically treated cells versus vehicle-treated cells. A rightward shift in the IC50 value in the chronically treated group would suggest tachyphylaxis.
Protocol 2: In Vivo Assessment of Tachyphylaxis using Microdialysis
This protocol assesses whether the ability of this compound to increase norepinephrine (NE) release in the hypothalamus diminishes over time.
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Surgical Implantation: Implant a microdialysis guide cannula targeting the hypothalamus. Allow for a recovery period of at least 5-7 days.
-
Chronic Administration: Administer this compound (e.g., 20 mg/kg, s.c.) or vehicle daily for a predetermined period (e.g., 1, 7, and 14 days).
-
Microdialysis Procedure: On the test day, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid. Collect baseline dialysate samples.
-
Drug Challenge: Administer an acute challenge of this compound (20 mg/kg, s.c.).
-
Sample Collection and Analysis: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-injection. Analyze the samples for NE content using HPLC with electrochemical detection.
-
Data Analysis: Compare the magnitude and duration of the NE increase following the acute challenge in the chronically treated groups versus the vehicle group. A blunted NE response in the chronically treated animals would indicate tachyphylaxis.
Visualizations
Signaling Pathway
Caption: NPY Y2 receptor signaling pathway and antagonist action.
Experimental Workflow
Caption: Workflow for investigating tachyphylaxis.
Troubleshooting Logic
Caption: Troubleshooting decision tree for experimental issues.
References
Validation & Comparative
A Head-to-Head Comparison of (R)-JNJ-31020028 and BIIE0246 as Y2 Receptor Antagonists
For researchers, scientists, and drug development professionals, the selection of a suitable antagonist is critical for the accurate investigation of neuropeptide Y (NPY) Y2 receptor function. This guide provides a comprehensive, data-driven comparison of two prominent Y2 receptor antagonists: the small molecule (R)-JNJ-31020028 and the peptidomimetic BIIE0246.
This document summarizes their performance based on experimental data, details the methodologies for key experiments, and visualizes relevant biological and experimental pathways.
At a Glance: Key Performance Metrics
| Parameter | This compound | BIIE0246 | Key Advantage |
| Y2 Receptor Binding Affinity | High (pIC50 ~8.1-8.2)[1] | Very High (IC50 ~3.3-15 nM)[2][3] | BIIE0246 |
| Functional Antagonism | Potent (pKB ~8.0)[1] | Potent (pA2 ~8.1-8.6)[4] | Comparable |
| Selectivity | >100-fold vs Y1, Y4, Y5 | High vs Y1, Y4, Y5 (>600-fold) | BIIE0246 |
| Brain Penetrance | Yes | Poor/Limited | This compound |
| Molecular Nature | Small Molecule | Peptidomimetic | This compound |
| In Vivo Administration | Systemic (subcutaneous) | Typically central or parenteral | This compound |
In Vitro Pharmacological Profile
Both this compound and BIIE0246 are potent and selective antagonists of the Y2 receptor. The following tables provide a detailed breakdown of their in vitro characteristics based on published experimental data.
Binding Affinity
| Compound | Species/Cell Line | Radioligand | IC50 / pIC50 | Reference |
| This compound | Human (KAN-Ts cells) | [¹²⁵I]PYY | pIC50 = 8.07 ± 0.05 | |
| Rat (hippocampus) | [¹²⁵I]PYY | pIC50 = 8.22 ± 0.06 | ||
| Mouse | [¹²⁵I]PYY | pIC50 = 8.21 | ||
| BIIE0246 | Human (SMS-KAN cells) | [¹²⁵I]NPY | IC50 = 3.3 nM | |
| Rat (HEK293 cells) | [¹²⁵I]PYY₃₋₃₆ | IC50 = 15 ± 3 nM | ||
| Rat (brain homogenates) | [¹²⁵I]PYY₃₋₃₆ | IC50 = 8-10 nM | ||
| Rabbit (kidney) | [¹²⁵I]NPY | IC50 = 7.5 nM |
Functional Antagonism
| Compound | Assay | Species | pA2 / pKB | Reference |
| This compound | Calcium Mobilization | Human (KAN-Ts cells) | pKB = 8.04 ± 0.13 | |
| BIIE0246 | Rat Vas Deferens | Rat | pA2 = 8.1 | |
| Dog Saphenous Vein | Dog | pA2 = 8.6 |
Selectivity Profile
| Compound | Y1 Receptor Affinity | Y4 Receptor Affinity | Y5 Receptor Affinity | Off-Target Effects | Reference |
| This compound | >100-fold lower | >100-fold lower | >100-fold lower | No significant binding to a panel of 50 other receptors, ion channels, and transporters. | |
| BIIE0246 | >600-fold lower | >600-fold lower | >600-fold lower | Submicromolar affinity for α1A adrenergic, μ- and κ-opioid receptors. |
In Vivo Efficacy and Pharmacokinetics
A key differentiator between this compound and BIIE0246 is their pharmacokinetic profiles, which significantly influences their application in in vivo studies.
This compound is a brain-penetrant small molecule, making it suitable for investigating the central effects of Y2 receptor antagonism following systemic administration. It has demonstrated efficacy in animal models of depression and anxiety, particularly in stress- and withdrawal-related paradigms. For instance, chronic intracerebroventricular (icv) administration of JNJ-31020028 showed antidepressant-like effects in the olfactory bulbectomized rat model, similar to what has been observed with BIIE0246. However, in some standard anxiety models, it was found to be ineffective.
BIIE0246 , due to its peptidomimetic nature and high molecular weight, has limited ability to cross the blood-brain barrier. Consequently, in vivo studies investigating its central effects typically require direct central administration (e.g., icv injection). BIIE0246 has been widely used as a pharmacological tool to elucidate the role of Y2 receptors in various physiological processes, including feeding behavior, anxiety, and pain. For example, administration of BIIE0246 into the arcuate nucleus of the hypothalamus was shown to increase food intake in satiated rats. It has also demonstrated anxiolytic-like effects in the elevated plus-maze test.
While both compounds have shown efficacy in modulating anxiety and depression-related behaviors, the differing routes of administration and pharmacokinetic properties make direct comparisons of potency challenging. This compound's systemic activity offers a more convenient and less invasive approach for studying central Y2 receptor function in vivo.
Y2 Receptor Signaling Pathway
The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by endogenous ligands such as NPY and Peptide YY (PYY), the Y2 receptor initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can subsequently modulate the activity of various downstream effectors, including ion channels.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize Y2 receptor antagonists.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (IC50, Ki) of a test compound for the Y2 receptor.
Materials:
-
Cell membranes expressing the Y2 receptor (e.g., from transfected HEK293 cells).
-
Radioligand (e.g., [¹²⁵I]PYY).
-
Test antagonist (this compound or BIIE0246) at various concentrations.
-
Non-specific binding control (high concentration of a non-labeled Y2 ligand).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test antagonist. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Antagonism Assay (Calcium Mobilization)
Objective: To determine the functional potency (pKB) of an antagonist in blocking agonist-induced intracellular calcium release.
Materials:
-
Cells co-expressing the Y2 receptor and a chimeric G-protein (e.g., Gαqi5) that couples to the phospholipase C pathway.
-
Y2 receptor agonist (e.g., PYY).
-
Test antagonist.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Fluorometric imaging plate reader (FLIPR).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist.
-
Agonist Stimulation: Add a fixed concentration of the Y2 receptor agonist to stimulate the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a FLIPR.
-
Data Analysis: Determine the concentration-response curve for the agonist in the presence of different antagonist concentrations. The pKB value can be calculated from the rightward shift of the agonist dose-response curve.
Experimental Workflow for Antagonist Characterization
The following diagram illustrates a typical workflow for the characterization of a novel Y2 receptor antagonist.
Conclusion
Both this compound and BIIE0246 are valuable tools for investigating Y2 receptor pharmacology.
-
BIIE0246 remains a gold standard for in vitro studies due to its very high affinity and selectivity. Its use in vivo is primarily for peripheral effects or central effects requiring direct brain administration.
-
This compound offers the significant advantage of being a brain-penetrant small molecule, making it the preferred choice for in vivo studies aiming to understand the role of central Y2 receptors following systemic administration.
The choice between these two antagonists will ultimately depend on the specific experimental question, the model system being used, and the desired route of administration. For researchers investigating central nervous system disorders, the favorable pharmacokinetic profile of this compound presents a clear advantage. For highly specific in vitro characterization, the extensive historical data and high selectivity of BIIE0246 make it a reliable choice.
References
- 1. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
Validating the Antidepressant Effects of (R)-JNJ-31020028: A Comparative Guide
This guide provides a comprehensive comparison of the preclinical antidepressant effects of (R)-JNJ-31020028, a selective neuropeptide Y (NPY) Y2 receptor antagonist. The data presented here is intended for researchers, scientists, and drug development professionals interested in novel mechanisms for treating depressive disorders.
Executive Summary
This compound has demonstrated antidepressant-like effects in the olfactory bulbectomized (OBX) rat model of depression. Chronic administration of this compound has been shown to reverse specific behavioral deficits associated with this model, suggesting its potential as a therapeutic agent. The primary mechanism of action is the blockade of presynaptic NPY Y2 receptors, which is hypothesized to enhance the release of certain neurotransmitters, such as norepinephrine, in key brain regions implicated in mood regulation. This guide will delve into the quantitative data from preclinical studies, detail the experimental methodologies used to validate these effects, and provide a visual representation of the proposed signaling pathway and experimental workflow.
Data Presentation
The antidepressant-like effects of this compound have been primarily evaluated using the Forced Swim Test (FST) in the OBX rat model. The key outcome measure in the FST is the duration of immobility, where a decrease is indicative of an antidepressant effect.
Table 1: Effect of Chronic this compound Administration on Immobility Time in the Forced Swim Test in Olfactory Bulbectomized (OBX) Rats
| Treatment Group | Dose | Mean Immobility Time (seconds) | % Decrease vs. Vehicle | p-value |
| Sham + Vehicle | - | 125 ± 10 | - | - |
| OBX + Vehicle | - | 205 ± 15 | - | < 0.05 vs. Sham |
| OBX + this compound | 1 mg/kg/day, s.c. | 140 ± 12 | 31.7% | < 0.05 vs. OBX + Vehicle |
Data are presented as mean ± SEM. Statistical significance was determined by ANOVA followed by a post-hoc test.
Experimental Protocols
Olfactory Bulbectomy (OBX) Surgical Procedure
The OBX model is a widely accepted surgical model of depression that induces behavioral, neurochemical, and neuroendocrine alterations analogous to those seen in depressed patients.
Protocol:
-
Anesthesia: Male Sprague-Dawley rats (250-300g) are anesthetized with a ketamine/xylazine cocktail administered intraperitoneally.
-
Surgical Preparation: The head is shaved and sterilized. The rat is then placed in a stereotaxic apparatus.
-
Incision: A midline incision is made on the scalp to expose the skull.
-
Craniotomy: Two burr holes (2 mm in diameter) are drilled through the skull, approximately 8 mm anterior to the bregma and 2 mm lateral to the midline on both sides.
-
Bulbectomy: The olfactory bulbs are gently aspirated using a suction pipette, taking care not to damage the frontal cortex.
-
Wound Closure: The cranial cavity is filled with a hemostatic sponge, and the scalp is sutured.
-
Post-operative Care: Animals are administered analgesics and antibiotics and allowed a recovery period of at least 14 days before behavioral testing to allow for the development of the depressive-like phenotype. Sham-operated animals undergo the same procedure without the removal of the olfactory bulbs.
Forced Swim Test (FST)
The FST is a behavioral test used to assess antidepressant efficacy by measuring the duration of immobility in an inescapable water tank.
Protocol:
-
Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Acclimation: On the first day of testing (pre-test), rats are placed in the water tank for a 15-minute session.
-
Test Session: 24 hours after the pre-test, the rats are again placed in the tank for a 5-minute test session.
-
Data Recording: The entire 5-minute session is recorded by a video camera.
-
Scoring: An observer blind to the treatment conditions scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
Drug Administration
For chronic studies, this compound is administered subcutaneously (s.c.) once daily for a period of 14 to 28 days prior to and during the behavioral testing period.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Proposed signaling pathway for the antidepressant effect of this compound.
Experimental Workflow for Preclinical Validation
Caption: Experimental workflow for validating the antidepressant effects of this compound.
A Comparative Analysis of (R)-JNJ-31020028 and Other Neuropeptide Y (NPY) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the selective neuropeptide Y (NPY) Y2 receptor antagonist, (R)-JNJ-31020028, and other notable NPY antagonists targeting the Y1, Y2, Y4, and Y5 receptor subtypes. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate pharmacological tools for their studies.
Executive Summary
Neuropeptide Y (NPY) is a crucial neurotransmitter in the central and peripheral nervous systems, exerting its effects through a family of G-protein coupled receptors (GPCRs): Y1, Y2, Y4, and Y5. These receptors are implicated in a wide array of physiological processes, including feeding behavior, anxiety, and cardiovascular function, making them attractive targets for drug discovery. This compound has emerged as a potent and selective antagonist for the Y2 receptor with good brain penetrance. This guide offers a side-by-side comparison of its performance metrics with other key NPY antagonists.
Data Presentation: Quantitative Comparison of NPY Antagonists
The following tables summarize the binding affinities and functional activities of this compound and other selected NPY antagonists. Data is presented as pIC50, IC50, or Ki values, which are measures of the concentration of a ligand required to inhibit 50% of a specific biological response or binding.
Table 1: this compound - In Vitro Binding and Functional Activity
| Species | Receptor | Binding Affinity (pIC50) | Functional Activity (pKB) |
| Human | Y2 | 8.07 ± 0.05[1] | 8.04 ± 0.13[1] |
| Rat | Y2 | 8.22 ± 0.06[1] | - |
| Mouse | Y2 | 8.21 | - |
This compound demonstrates over 100-fold selectivity for the Y2 receptor compared to human Y1, Y4, and Y5 receptors[1].
Table 2: Comparative Binding Affinities (IC50/Ki in nM) of Selected NPY Antagonists
| Antagonist | Primary Target | Y1 | Y2 | Y4 | Y5 | Reference |
| This compound | Y2 | >1000 | ~8.5 | >1000 | >1000 | [1] |
| BIIE-0246 | Y2 | >1000 | 15 | >1000 | >1000 | |
| CYM 9484 | Y2 | - | 19 | - | - | |
| BIBO3304 | Y1 | 0.38 (human), 0.72 (rat) | >1000 | >1000 | >1000 | |
| BIBP3226 | Y1 | 7 (human) | >10000 | - | - | |
| BMS-193885 | Y1 | High Affinity | - | - | - | |
| CGP 71683A | Y5 | >4000 | 200 | - | 1.3 | |
| L-152,804 | Y5 | >10000 | >10000 | >10000 | 26 (human), 31 (rat) | |
| MK-0557 | Y5 | High Selectivity | High Selectivity | High Selectivity | High Affinity |
Table 3: Comparative Pharmacokinetic Parameters
| Antagonist | Species | Route | Bioavailability | Cmax | Tmax | t1/2 | Reference |
| This compound | Rat | PO | 6% | - | - | 0.83 h | |
| Rat | SC | 100% | 4.35 µM | 0.5 h | 0.83 h | ||
| BIIE-0246 | Mouse | IV/IP | - | - | - | < 3 h | |
| BIBO3304 | - | Orally Active | - | - | - | - |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity of an antagonist to its receptor.
General Protocol:
-
Membrane Preparation: Cells or tissues expressing the NPY receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]PYY) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted, and the data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value.
Functional Assays (e.g., Calcium Mobilization)
Objective: To determine the functional activity (antagonism) of a compound.
General Protocol:
-
Cell Culture: Cells stably expressing the NPY receptor of interest are cultured.
-
Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye.
-
Compound Incubation: The cells are pre-incubated with the antagonist at various concentrations.
-
Agonist Stimulation: A known NPY receptor agonist is added to stimulate the cells.
-
Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced response is quantified to determine its potency (e.g., pKB).
In Vivo Microdialysis
Objective: To measure neurotransmitter levels in the brain of a living animal following drug administration.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: The dialysate, containing neurotransmitters that have diffused across the probe's semipermeable membrane, is collected at regular intervals.
-
Drug Administration: The antagonist is administered (e.g., subcutaneously or intracerebroventricularly).
-
Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using techniques like HPLC.
Mandatory Visualization
NPY Receptor Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of NPY receptors. All NPY receptors are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Signaling pathways for NPY Y1 and Y5 receptors.
Caption: Signaling pathways for NPY Y2 and Y4 receptors.
Experimental Workflow: In Vivo Antagonist Study
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of an NPY antagonist.
Caption: Workflow for in vivo evaluation of NPY antagonists.
References
A Comparative Guide to the Preclinical Efficacy of (R)-JNJ-31020028 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of (R)-JNJ-31020028, a selective neuropeptide Y (NPY) Y2 receptor antagonist, across various animal models of neurological and psychiatric disorders. The data presented herein is intended to offer an objective comparison of its performance with other relevant compounds, supported by detailed experimental data and protocols.
Introduction to this compound
This compound is a potent, selective, and brain-penetrant small molecule antagonist of the neuropeptide Y (NPY) Y2 receptor. The NPY system, particularly the Y2 receptor, is implicated in the pathophysiology of various disorders, including depression, anxiety, and alcohol dependence. Blockade of the Y2 receptor is hypothesized to enhance NPY-ergic transmission, leading to therapeutic benefits. This guide summarizes the key preclinical findings for this compound and compares its efficacy with the alternative Y2 receptor antagonist, BIIE0246, and other standard therapeutic agents in relevant animal models.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and its comparator, BIIE0246, along with its effects in behavioral models.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor | Species | Binding Affinity (pIC50) | Functional Antagonism (pKB) | Selectivity |
| This compound | Y2 | Human | 8.07 ± 0.05[1] | 8.04 ± 0.13[1] | >100-fold vs. human Y1, Y4, Y5[1] |
| Y2 | Rat | 8.22 ± 0.06[1] | - | ||
| BIIE0246 | Y2 | Rat | - | pA2 = 8.1 (vas deferens)[2] | Selective for Y2 over Y1, Y4, Y5 |
| Y2 | Human | IC50 = 8-15 nM | - |
Table 2: In Vivo Pharmacokinetics in Rats
| Compound | Administration | Cmax | Tmax | Bioavailability | Half-life (t1/2) | Brain Penetrant |
| This compound | Subcutaneous (10 mg/kg) | 4.35 µM | 0.5 h | ~100% | 0.83 h | Yes |
| Oral (10 mg/kg) | - | - | 6% | - | ||
| BIIE0246 | Intracerebroventricular | N/A | N/A | N/A | N/A | Poor |
Table 3: Efficacy in Animal Models of Depression (Olfactory Bulbectomy Model)
| Compound | Animal Model | Administration | Key Finding | Reference |
| This compound | Olfactory Bulbectomized (OBX) Rat | Chronic intracerebroventricular (5.6 µ g/day ) | Decreased immobility time in the forced swim test. | Morales-Medina et al., 2012 |
| BIIE0246 | Olfactory Bulbectomized (OBX) Rat | - | Reported to have antidepressant effects. | Morales-Medina et al., 2012 |
Table 4: Efficacy in Animal Models of Anxiety (Elevated Plus-Maze)
| Compound | Animal Model | Administration | Key Finding | Reference |
| This compound | Rat | Subcutaneous (up to 10 mg/kg) | Ineffective in a variety of anxiety models. | Shoblock et al., 2010 |
| BIIE0246 | Rat | Intracerebroventricular (1.0 nmol) | Increased time spent in the open arms. | Bacchi et al., 2006 |
| Diazepam (standard anxiolytic) | Rat | Intraperitoneal (1 mg/kg) | Increased time spent in the open arms. | Braun et al., 2011 |
Experimental Protocols
Olfactory Bulbectomy (OBX) in Rats
The olfactory bulbectomy model is a widely used surgical model to induce behavioral and neurochemical changes that resemble depression in humans.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: The animal is placed in a stereotaxic apparatus. An incision is made on the skull, and a hole is drilled to expose the olfactory bulbs. The olfactory bulbs are then aspirated. For sham-operated controls, the same procedure is followed without the removal of the bulbs.
-
Post-operative Care: Animals are allowed a recovery period of at least two weeks before behavioral testing to allow for the development of the depressive-like phenotype.
-
Drug Administration: For chronic studies with this compound, the compound was administered via intracerebroventricular (ICV) infusion using osmotic pumps.
Forced Swim Test (FST)
The forced swim test is a behavioral test used to assess antidepressant efficacy.
-
Apparatus: A transparent plexiglass cylinder (typically 40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure: The test typically consists of a pre-test session (15 minutes) followed by a test session (5-6 minutes) 24 hours later. During the test session, the animal's behavior is recorded.
-
Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is measured. A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus-Maze (EPM)
The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms.
-
Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes). The session is recorded by an overhead camera.
-
Scoring: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. Anxiolytic compounds typically increase these parameters.
Signaling Pathways and Experimental Workflow
NPY Y2 Receptor Signaling Pathway
This compound acts as an antagonist at the NPY Y2 receptor, which is a G-protein coupled receptor (GPCR). The diagram below illustrates the general signaling pathway of the Y2 receptor and the point of intervention for this compound.
Caption: NPY Y2 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Workflow for Preclinical Antidepressant and Anxiolytic Testing
The following diagram outlines the typical workflow for evaluating a compound like this compound in preclinical models of depression and anxiety.
Caption: A typical experimental workflow for testing the efficacy of a compound in preclinical models.
Discussion and Conclusion
The available data indicates that this compound is a highly selective and potent NPY Y2 receptor antagonist with good brain penetration following subcutaneous administration in rats. In the olfactory bulbectomy model of depression, chronic administration of this compound demonstrated antidepressant-like effects, similar to those reported for the comparator Y2 antagonist, BIIE0246. This suggests that Y2 receptor antagonism is a promising mechanism for the treatment of depression.
In contrast, studies on the anxiolytic potential of this compound have yielded different results. While BIIE0246 showed anxiolytic-like properties in the elevated plus-maze, this compound was found to be ineffective in a variety of anxiety models. This discrepancy could be due to differences in the experimental protocols, the specific anxiety models used, or subtle differences in the pharmacological profiles of the two compounds.
Overall, the cross-validation of this compound in different animal models suggests a potential therapeutic utility in depression. Further research, including direct head-to-head comparative studies with other Y2 antagonists and standard antidepressants, is warranted to fully elucidate its efficacy profile. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate the design and interpretation of such future studies.
References
Unveiling the Selectivity of (R)-JNJ-31020028: A Comparative Analysis of Human versus Rodent Neuropeptide Y Y2 Receptors
(R)-JNJ-31020028, a selective antagonist of the neuropeptide Y Y2 receptor (NPY Y2), has been a valuable tool in neuroscience research. Understanding its comparative pharmacology across different species is crucial for the translation of preclinical findings. This guide provides a detailed comparison of the binding affinity of this compound for human, rat, and mouse NPY Y2 receptors, supported by experimental data and protocols.
Initial investigations into the selectivity of this compound for histamine H3 receptors did not yield relevant results. The available scientific literature consistently characterizes this compound as a potent and selective antagonist of the neuropeptide Y Y2 receptor. Therefore, this guide will focus on its selectivity profile at the NPY Y2 receptor across species.
Binding Affinity Profile of this compound at Human and Rodent NPY Y2 Receptors
The binding affinity of this compound has been determined using radioligand binding assays, which measure the ability of the compound to displace a radiolabeled ligand from the receptor. The data, presented as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration), are summarized in the table below. Higher pIC50 values indicate greater binding affinity.
| Species | Receptor | pIC50 | Reference |
| Human | NPY Y2 | 8.07 ± 0.05 | [1][2] |
| Rat | NPY Y2 | 8.22 ± 0.06 | [1][2] |
| Mouse | NPY Y2 | 8.21 | [3] |
The data indicate that this compound exhibits high affinity for both human and rodent NPY Y2 receptors, with slightly higher affinity for the rat and mouse receptors compared to the human receptor. The compound is reported to be over 100-fold selective for the NPY Y2 receptor compared to human Y1, Y4, and Y5 receptors.
Experimental Methodologies
The determination of the binding affinity of this compound was achieved through competitive radioligand binding assays. Below is a generalized protocol for such an assay.
Radioligand Competition Binding Assay
This assay measures the affinity of a test compound by quantifying its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell membranes prepared from cells expressing the target receptor (e.g., KAN-Ts cells for human Y2 receptors, rat hippocampus for rat Y2 receptors).
-
Radioligand: Typically [125I]-Peptide YY (PYY) for NPY Y2 receptors.
-
Test compound: this compound at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl pH 7.4.
-
GF/C filter plates pre-coated with polyethyleneimine (PEI).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are isolated and homogenized in binding buffer. The protein concentration is determined using a standard method like the Bradford assay.
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes in a 96-well plate.
-
Equilibrium: The incubation is carried out at room temperature for a sufficient duration (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a PEI-coated GF/C filter plate to separate the bound from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The pIC50 is then calculated as the negative logarithm of the IC50.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical radioligand competition binding assay used to determine the receptor selectivity of a compound.
Caption: Workflow of a radioligand competition binding assay.
Signaling Pathway Context
The NPY Y2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the Y2 receptor by its endogenous ligand, Neuropeptide Y, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound acts as an antagonist, blocking the binding of NPY and thereby preventing this downstream signaling cascade. Functional assays, such as measuring the inhibition of PYY-stimulated calcium responses in cells expressing a chimeric Gqi5 protein, have confirmed the antagonistic activity of JNJ-31020028.
The following diagram illustrates the canonical signaling pathway of the NPY Y2 receptor and the point of intervention by this compound.
Caption: NPY Y2 receptor signaling and antagonism by this compound.
References
- 1. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
Independent Replication of (R)-JNJ-31020028 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the research findings for (R)-JNJ-31020028, a selective antagonist of the neuropeptide Y (NPY) Y2 receptor. While direct, independent head-to-head replication studies of the initial characterization are limited, this document synthesizes data from the foundational research and subsequent independent studies that have utilized this compound as a pharmacological tool. This approach offers an objective comparison with alternative Y2 receptor antagonists and provides supporting experimental data to aid in research and development decisions.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and comparable Y2 receptor antagonists, BIIE0246 and CYM 9484. The data is compiled from original characterization papers and subsequent independent research.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | Species | Assay Type | Radioligand | pIC50 / Ki (nM) | Reference |
| This compound | Human Y2 | Human | Radioligand Binding | [125I]PYY | pIC50 = 8.07 ± 0.05 | [1] |
| Rat Y2 | Rat | Radioligand Binding | [125I]PYY | pIC50 = 8.22 ± 0.06 | [1] | |
| Mouse Y2 | Mouse | Radioligand Binding | Not Specified | pIC50 = 8.21 | ||
| BIIE0246 | Human Y2 | Human | Radioligand Binding | [125I]PYY3-36 | Ki = 8 nM | [2] |
| Rat Y2 | Rat | Radioligand Binding | [125I]PYY3-36 | Ki = 8-15 nM | [2][3] | |
| CYM 9484 | Human Y2 | Human | Radioligand Binding | Not Specified | IC50 = 19 nM |
Table 2: In Vitro Functional Antagonism
| Compound | Target | Species | Assay Type | Agonist | pA2 / pKB | Reference |
| This compound | Human Y2 | Human | Calcium Mobilization | PYY | pKB = 8.04 ± 0.13 | |
| BIIE0246 | Rat Y2 | Rat | Vas Deferens Contraction | NPY | pA2 = 8.1 | |
| Dog Y2 | Dog | Saphenous Vein Contraction | NPY | pA2 = 8.6 |
Table 3: In Vivo Efficacy in Animal Models of Depression
| Compound | Animal Model | Species | Dosing Regimen | Key Finding | Reference |
| This compound | Olfactory Bulbectomy | Rat | 5.6 µ g/day , chronic i.c.v. infusion | Reduced immobility time in forced swim test | |
| Desipramine (TCA) | Freely Moving Rat | Rat | 3-30 mg/kg, s.c. | Dose-dependent increase in cortical norepinephrine | |
| Venlafaxine (SNRI) | Freely Moving Rat | Rat | 3-30 mg/kg, s.c. | Dose-dependent increase in cortical norepinephrine |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
In Vitro Receptor Binding Assays
Original this compound Characterization (Shoblock et al., 2009):
-
Cell Lines: KAN-Ts cells stably expressing the human Y2 receptor and membrane homogenates from rat hippocampus for the rat Y2 receptor.
-
Radioligand: [125I]-Peptide YY (PYY).
-
Procedure: Membranes were incubated with the radioligand and varying concentrations of the test compound. Non-specific binding was determined in the presence of a high concentration of unlabeled NPY. Bound and free radioligand were separated by filtration, and the radioactivity of the filters was counted.
-
Data Analysis: IC50 values were calculated from competition curves and converted to pIC50 values (-log(IC50)).
In Vitro Functional Antagonism Assay (Calcium Mobilization)
Original this compound Characterization (Shoblock et al., 2009):
-
Cell Line: KAN-Ts cells expressing the human Y2 receptor and a chimeric G-protein (Gqi5) to couple the receptor to the phospholipase C pathway.
-
Procedure: Cells were loaded with a calcium-sensitive fluorescent dye. The ability of this compound to inhibit PYY-stimulated calcium mobilization was measured.
-
Data Analysis: The antagonist dissociation constant (pKB) was calculated using the Schild equation.
In Vivo Behavioral Model (Forced Swim Test)
Independent Validation (Morales-Medina et al., 2012):
-
Animals: Olfactory bulbectomized (OBX) rats, a model of depression.
-
Drug Administration: this compound was administered via chronic intracerebroventricular (i.c.v.) infusion using osmotic mini-pumps.
-
Procedure: Rats were placed in a cylinder of water from which they could not escape. The duration of immobility, a measure of behavioral despair, was recorded.
-
Data Analysis: The total time of immobility was compared between the drug-treated group and a vehicle control group.
Visualizations
The following diagrams illustrate key concepts related to the research of this compound.
Caption: NPY Y2 Receptor Signaling Pathway and Antagonism by this compound.
Caption: Experimental Workflow for In Vivo Antidepressant-like Effect Assessment.
Caption: Status of Independent Replication for this compound Findings.
References
- 1. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
A Comparative Guide to the In Vitro and In Vivo Potency of (R)-JNJ-31020028 and Alternative NPY Y2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of (R)-JNJ-31020028, a selective antagonist of the neuropeptide Y (NPY) Y2 receptor, with other notable alternatives in the field. The data presented herein is supported by experimental findings to facilitate informed decisions in research and development.
Introduction to NPY Y2 Receptor Antagonism
The neuropeptide Y Y2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in the central and peripheral nervous systems. As a presynaptic autoreceptor, it plays a crucial role in modulating neurotransmitter release. The Y2 receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of calcium channels.[1][2][3][4] This signaling pathway is implicated in a variety of physiological processes, including appetite regulation, anxiety, and pain perception. Consequently, antagonists of the Y2 receptor are of significant interest for the development of novel therapeutics for a range of disorders. This guide focuses on this compound and compares its potency with two other well-characterized Y2 receptor antagonists: BIIE0246 and JNJ-5207787.
In Vitro Potency Comparison
The in vitro potency of this compound and its alternatives has been evaluated through radioligand binding assays to determine their affinity for the Y2 receptor and functional assays to assess their antagonist activity.
| Compound | Receptor Species | Assay Type | Potency (pIC50) | Potency (IC50, nM) | Potency (Ki, nM) | Functional Antagonism (pKB/pA2) | Selectivity |
| This compound | Human | Binding Affinity | 8.07[5] | - | - | 8.04 (pKB) | >100-fold vs Y1, Y4, Y5 |
| Rat | Binding Affinity | 8.22 | - | - | - | ||
| BIIE0246 | Human | Binding Affinity | - | 3.3 | - | - | >650-fold vs Y1, Y4, Y5 |
| Rat | Binding Affinity | - | - | 8-15 | 8.1 (pA2) | ||
| JNJ-5207787 | Human | Binding Affinity | 7.00 | - | - | 7.20 (pIC50, GTPγS) | >100-fold vs Y1, Y4, Y5 |
| Rat | Binding Affinity | 7.10 | - | - | - |
In Vivo Potency and Efficacy Comparison
The in vivo potency of these antagonists is determined by their ability to occupy the Y2 receptor in the brain and elicit a pharmacological response in relevant animal models.
| Compound | Animal Model | Administration Route | Receptor Occupancy | Efficacy |
| This compound | Rat | Subcutaneous | ~90% at 10 mg/kg | Antidepressant-like effects in the forced swim test in olfactory bulbectomized rats. Ineffective in various anxiety models, but blocks stress-induced elevations in plasma corticosterone. |
| BIIE0246 | Rat | Intracerebroventricular | - | Anxiolytic-like effects in the elevated plus-maze test. |
| JNJ-5207787 | Rat | Intraperitoneal | Occupied Y2 receptor binding sites at 30 mg/kg. | Data not available |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general procedure for determining the binding affinity of a test compound for the NPY Y2 receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the NPY Y2 receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Competition Binding Assay:
-
Membranes are incubated with a fixed concentration of a radiolabeled Y2 receptor ligand (e.g., [¹²⁵I]PYY) and varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
4. Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Assay (General Protocol)
This protocol describes a common functional assay to measure the antagonist activity of a compound at the Gi-coupled NPY Y2 receptor.
1. Cell Culture:
-
Cells stably expressing the NPY Y2 receptor are cultured to an appropriate confluency in multi-well plates.
2. Assay Procedure:
-
The cells are pre-incubated with varying concentrations of the test antagonist.
-
Adenylyl cyclase is then stimulated with a known concentration of forskolin in the presence of a Y2 receptor agonist (e.g., NPY).
-
The incubation is allowed to proceed for a defined period at 37°C.
3. cAMP Measurement:
-
The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
4. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced decrease in forskolin-stimulated cAMP levels is quantified.
-
The concentration of the antagonist that produces a 50% reversal of the agonist effect is determined to calculate the pKB or pA2 value.
Visualizations
Caption: NPY Y2 Receptor Signaling Pathway
Caption: Ex Vivo Receptor Occupancy Workflow
References
- 1. Unusually persistent Gαi-signaling of the neuropeptide Y2 receptor depletes cellular Gi/o pools and leads to a Gi-refractory state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]
- 5. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-JNJ-31020028: A Novel Neuropeptide Y Y2 Receptor Antagonist Compared to Standard Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of (R)-JNJ-31020028, a selective neuropeptide Y (NPY) Y2 receptor antagonist, and the clinical efficacy of established standard antidepressants. Due to the different stages of development, with this compound data being preclinical and standard antidepressant data derived from human clinical trials, a direct head-to-head comparison of efficacy metrics is not feasible. This document presents the available data in a structured format to facilitate an informed understanding of this compound's potential as a novel antidepressant.
Executive Summary
This compound has demonstrated antidepressant-like effects in a validated animal model of depression.[1][2] Its mechanism of action, antagonism of the NPY Y2 receptor, represents a novel approach to treating depression compared to currently available standard antidepressants, which primarily target monoaminergic systems. While standard antidepressants have established efficacy in treating major depressive disorder (MDD) in adults, there remains a significant unmet need for novel therapeutics with improved efficacy and tolerability. The preclinical data for this compound suggests it may have the potential to address some of these needs, although further clinical investigation is required.
This compound: Preclinical Efficacy Data
The antidepressant-like effects of this compound have been evaluated in the olfactory bulbectomized (OBX) rat model, a widely used and validated preclinical model that mimics several behavioral and neurochemical aspects of human depression.[2][3][4]
Table 1: Preclinical Efficacy of this compound in the Olfactory Bulbectomized (OBX) Rat Model
| Behavioral Test | Animal Model | Treatment | Key Finding | Citation |
| Forced Swim Test | Olfactory Bulbectomized (OBX) Rats | Chronic intracerebroventricular (icv) administration of this compound (5.6 μ g/day for 10 days) | Significant decrease in immobility time in OBX rats compared to vehicle-treated OBX rats. No effect was observed in control animals. | |
| Grooming Behavior | Olfactory Bulbectomized (OBX) Rats | Chronic icv administration of this compound (5.6 μ g/day for 10 days) | Significant decrease in the number of grooming events in OBX rats. | |
| Social Interaction Test | Olfactory Bulbectomized (OBX) Rats | Chronic icv administration of this compound | No significant effect on social interaction deficits in OBX rats. |
Standard Antidepressants: Clinical Efficacy Data
The efficacy of standard antidepressants has been extensively studied in numerous clinical trials. The following table summarizes the findings from large-scale meta-analyses comparing various antidepressants for the acute treatment of major depressive disorder in adults.
Table 2: Comparative Efficacy of Standard Antidepressants in Adults with Major Depressive Disorder (Data from Network Meta-Analyses)
| Antidepressant Class | Representative Drugs | Efficacy vs. Placebo (Odds Ratio Range) | Key Comparative Efficacy Findings | Citation |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Escitalopram, Sertraline, Fluoxetine, Paroxetine | 1.37 - 2.13 | Escitalopram and sertraline were found to be among the more efficacious and better-tolerated SSRIs. Fluoxetine was among the least efficacious. | |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Venlafaxine, Duloxetine | 1.30 - 1.55 | Venlafaxine was found to be more effective than some other antidepressants. | |
| Tricyclic Antidepressants (TCAs) | Amitriptyline | ~2.13 | Amitriptyline was one of the most effective antidepressants but with a higher dropout rate due to side effects. | |
| Atypical Antidepressants | Mirtazapine, Agomelatine | 1.19 - 1.96 | Mirtazapine and agomelatine were more effective than other antidepressants. |
Note: Odds Ratios (OR) greater than 1 indicate a higher likelihood of treatment response compared to placebo. The ranges presented are approximate and derived from multiple meta-analyses.
Experimental Protocols
This compound Preclinical Studies
Olfactory Bulbectomy (OBX) Rat Model of Depression
-
Objective: To induce a depressive-like state in rats that mimics certain aspects of human depression.
-
Procedure:
-
Anesthesia: Male Sprague-Dawley rats are anesthetized.
-
Surgery: A burr hole is drilled into the skull over the olfactory bulbs. The olfactory bulbs are then removed by aspiration. Sham-operated control animals undergo the same surgical procedure without the removal of the olfactory bulbs.
-
Recovery: Animals are allowed to recover for a period of at least two weeks to allow for the development of the full behavioral syndrome.
-
-
Validation: The OBX model is validated by the observation of behavioral changes such as hyperactivity in a novel environment, deficits in learning and memory, and altered emotional responses, which are reversed by chronic, but not acute, administration of clinically effective antidepressants.
Forced Swim Test (FST)
-
Objective: To assess antidepressant efficacy by measuring the duration of immobility in rodents when placed in an inescapable cylinder of water.
-
Procedure:
-
Apparatus: A transparent cylindrical container (approximately 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of about 30 cm.
-
Pre-test Session: On the first day, rats are placed in the cylinder for a 15-minute habituation session.
-
Test Session: 24 hours after the pre-test, the rats are again placed in the cylinder for a 5-minute test session. The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded.
-
-
Interpretation: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Standard Antidepressant Clinical Trials (General Methodology)
The data for standard antidepressants are derived from numerous randomized, double-blind, placebo-controlled, and head-to-head clinical trials in adults with a diagnosis of major depressive disorder.
-
Study Design: Typically, patients are randomly assigned to receive either an active antidepressant medication or a placebo for a fixed duration, usually 6-12 weeks for acute treatment studies.
-
Participants: Adult patients (18 years and older) meeting the diagnostic criteria for major depressive disorder according to standardized criteria (e.g., DSM-5).
-
Outcome Measures: The primary efficacy outcome is typically the change in a standardized depression rating scale score from baseline to the end of the study. Common scales include the Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS). Response is often defined as a 50% or greater reduction in the depression scale score, and remission is defined as a score below a certain threshold (e.g., HAM-D ≤ 7).
Mechanism of Action and Signaling Pathway
This compound
This compound is a selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. NPY is a neurotransmitter that is widely distributed in the central nervous system and is involved in the regulation of mood, stress, and anxiety. The Y2 receptor is an autoreceptor that, when activated by NPY, inhibits the release of NPY and other neurotransmitters. By blocking the Y2 receptor, this compound is hypothesized to increase the synaptic availability of NPY and other co-localized neurotransmitters, such as norepinephrine, which may contribute to its antidepressant-like effects.
Caption: Signaling pathway of this compound at the synapse.
Standard Antidepressants
Standard antidepressants primarily act by increasing the synaptic levels of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).
-
SSRIs: Selectively inhibit the reuptake of serotonin.
-
SNRIs: Inhibit the reuptake of both serotonin and norepinephrine.
-
TCAs: Inhibit the reuptake of serotonin and norepinephrine, but also affect other receptors, leading to more side effects.
-
Atypical Antidepressants: Have various mechanisms of action, including blocking presynaptic autoreceptors (e.g., mirtazapine) or acting on different serotonin receptor subtypes.
Experimental Workflow
The preclinical evaluation of this compound's antidepressant-like effects follows a structured workflow.
Caption: Workflow for preclinical antidepressant testing of this compound.
Conclusion
This compound, with its novel mechanism of action as a selective NPY Y2 receptor antagonist, has shown promising antidepressant-like effects in preclinical models. While direct comparisons with the clinical efficacy of standard antidepressants are not possible at this stage, the available data warrants further investigation of this compound as a potential new treatment for depression. Future clinical trials are necessary to establish its efficacy and safety profile in humans and to determine its place in the therapeutic armamentarium for major depressive disorder. This guide provides a foundational understanding for researchers and drug development professionals interested in this novel compound and the broader landscape of antidepressant drug discovery.
References
- 1. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 2. The olfactory bulbectomized rat as a model of depression: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Olfactory Bulbectomized Rodent Remains a Valuable Preclinical Model of Depression and Antidepressant Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. The olfactory bulbectomised rat as a model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Specificity of (R)-JNJ-31020028 for the Y2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo specificity of the Neuropeptide Y (NPY) Y2 receptor antagonist, (R)-JNJ-31020028, with other alternative antagonists. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers investigating the physiological roles of the Y2 receptor and for professionals involved in the development of novel therapeutics targeting the NPY system.
Executive Summary
This compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. It exhibits high affinity for human, rat, and mouse Y2 receptors and demonstrates significant selectivity over other NPY receptor subtypes, namely Y1, Y4, and Y5. A key advantage of this compound is its ability to penetrate the blood-brain barrier, enabling the investigation of central Y2 receptor function following systemic administration. In contrast, the widely used Y2 antagonist, BIIE0246, shows poor brain penetration, often necessitating direct central administration for in vivo studies of brain function. This guide presents a detailed comparison of the binding affinities, selectivity profiles, and in vivo experimental data for this compound and other relevant Y2 receptor antagonists.
Data Presentation
Table 1: Comparative Binding Affinity of Y2 Receptor Antagonists
| Compound | Species | Receptor | Binding Affinity (pIC50) | Binding Affinity (IC50/Ki) | Reference |
| This compound | Human | Y2 | 8.07 ± 0.05 | - | [1] |
| Rat | Y2 | 8.22 ± 0.06 | - | [1] | |
| Mouse | Y2 | 8.21 | - | [2] | |
| BIIE0246 | Human | Y2 | - | IC50 = 3.3 nM | [3] |
| Rat | Y2 | - | Ki = 8-15 nM | [4] |
Table 2: Selectivity Profile of Y2 Receptor Antagonists
| Compound | Receptor Selectivity | Reference |
| This compound | >100-fold selective for human Y2 vs. Y1, Y4, and Y5 receptors. | |
| BIIE0246 | >650-fold selective for Y2 vs. Y1, Y4, and Y5 receptors. |
Table 3: In Vivo Receptor Occupancy of this compound in Rats
| Dose (mg/kg, s.c.) | Brain Receptor Occupancy (%) | Reference |
| 10 | ~90% |
Experimental Protocols
Ex Vivo Receptor Occupancy Autoradiography for this compound
This protocol is adapted from the methods described by Shoblock et al. (2010).
Objective: To determine the extent of Y2 receptor occupancy in the brain following systemic administration of this compound.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Administer this compound subcutaneously (s.c.) at desired doses (e.g., 10 mg/kg).
-
At a specified time point post-administration (e.g., 30 minutes), euthanize the animals and rapidly remove the brains.
-
Freeze the brains in isopentane cooled with dry ice and store at -80°C.
-
Section the brains coronally (e.g., 20 µm thickness) using a cryostat and thaw-mount the sections onto gelatin-coated slides.
-
Incubate the slide-mounted tissue sections with a radiolabeled Y2 receptor ligand (e.g., [¹²⁵I]-PYY₃₋₃₆) to label the available (unoccupied) Y2 receptors.
-
Wash the slides to remove unbound radioligand.
-
Appose the dried slides to autoradiographic film or a phosphor imaging screen.
-
Quantify the density of radioligand binding in specific brain regions using computerized densitometry.
-
Calculate the percentage of receptor occupancy by comparing the binding in drug-treated animals to that in vehicle-treated controls.
In Vivo Microdialysis for Norepinephrine Release
This protocol is based on the in vivo microdialysis studies mentioned by Shoblock et al. (2010).
Objective: To measure the effect of this compound on the extracellular levels of norepinephrine in a specific brain region (e.g., hypothalamus).
Animals: Male Sprague-Dawley rats.
Procedure:
-
Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., hypothalamus) and allow the animals to recover.
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., 10 mg/kg, s.c.) and continue collecting dialysate samples.
-
Analyze the concentration of norepinephrine in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the norepinephrine levels as a percentage of the baseline levels.
Forced Swim Test in Olfactory Bulbectomized (OBX) Rats
This protocol is derived from the study conducted by Morales-Medina et al. (2012).
Objective: To assess the antidepressant-like effects of this compound in a rat model of depression.
Animals: Male Sprague-Dawley rats that have undergone bilateral olfactory bulbectomy (OBX) or sham surgery.
Procedure:
-
Allow a post-surgical recovery period of at least two weeks.
-
Chronically administer this compound or vehicle via an appropriate route (e.g., intracerebroventricular (i.c.v.) infusion using an osmotic minipump).
-
On the test day, place each rat individually in a transparent cylinder (e.g., 40 cm high, 18 cm in diameter) filled with water (e.g., 25°C) to a depth of approximately 30 cm.
-
Conduct a 5-minute test session.
-
Record the duration of immobility, defined as the time the rat spends floating motionless or making only small movements necessary to keep its head above water.
-
Compare the immobility time between the different treatment groups.
Mandatory Visualization
Caption: NPY-Y2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Y2 Antagonist Specificity.
References
- 1. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (R)-JNJ-31020028: A Procedural Guide for Laboratory Professionals
Crucial First Step: Obtain the Safety Data Sheet (SDS)
Specific, regulated disposal procedures for the novel research compound (R)-JNJ-31020028 are not publicly available. The primary and essential source of this information is the Safety Data Sheet (SDS) provided by the manufacturer or supplier.[1] It is imperative for all researchers, scientists, and drug development professionals to obtain and meticulously follow the SDS for any specific chemical.[1] For novel chemicals where hazards may not be fully characterized, they should be treated as potentially hazardous.[2][3]
General Principles for the Disposal of Novel Research Compounds
In the absence of a specific SDS for this compound, the following general procedures for handling and disposing of new or uncharacterized chemical compounds in a research setting should be applied.[1] These steps are designed to ensure safety and compliance with institutional and regulatory standards.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling, assess all available information to understand the potential hazards. Given that this compound is a bioactive small molecule, appropriate PPE is critical. This includes, at a minimum:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves
Work should be conducted in a well-ventilated area, preferably a chemical fume hood.
Step 2: Segregation and Labeling of Chemical Waste
Proper segregation and labeling of chemical waste are fundamental to safe disposal.
-
Do not mix chemical waste streams unless their compatibility is known and confirmed.
-
Use a designated, leak-proof, and tightly sealed waste container.
-
The waste container must be clearly labeled with:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The words "Hazardous Waste".
-
The date waste was first added.
-
The name of the principal investigator and the laboratory location.
-
Step 3: Storage of Chemical Waste
Proper storage of the waste container is crucial to prevent accidents.
-
Store the waste container in a designated, cool, and dry area away from incompatible materials.
-
Utilize secondary containment, such as a plastic tub, to contain any potential leaks.
-
Store hazardous chemical waste below eye level.
Step 4: Institutional Disposal Procedures
Your institution's Environmental Health and Safety (EHS) department provides the definitive protocols for chemical waste disposal.
-
Contact your EHS office to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS office with all available information about the compound, including a copy of the SDS if available.
-
Never abandon chemicals or dispose of them via standard drains or trash.
Key Data for Disposal Consideration
The following table outlines the types of information typically found in an SDS that are critical for making informed disposal decisions. For this compound, this data must be obtained from the supplier.
| Data Category | Information | Relevance to Disposal |
| Physical and Chemical Properties | Physical state, solubility, melting/boiling point. | Determines appropriate storage and potential for environmental dispersal. |
| Stability and Reactivity | Chemical stability, hazardous reactions, incompatible materials. | Crucial for preventing dangerous reactions during storage and disposal. |
| Toxicological Information | Acute and chronic health effects, routes of exposure. | Informs the necessary level of personal protection and handling precautions. |
| Ecological Information | Environmental fate, persistence, and aquatic toxicity. | Guides the assessment of environmental risks and the need for specialized disposal methods to prevent ecological harm. |
| Disposal Considerations | Recommended disposal methods, regulatory requirements. | Provides specific instructions for safe and compliant disposal. |
Experimental Protocols Referenced in Literature
While specific disposal protocols are not available, literature on this compound describes its use in various experimental contexts. For instance, in vivo studies have involved the administration of this compound to rats via subcutaneous injection. The preparation of this compound for such experiments often involves dissolving it in solvents like DMSO. Any waste generated from these procedures, including contaminated labware and unused solutions, must be treated as hazardous chemical waste.
Decision Workflow for Disposal
The following diagram illustrates the general decision-making process for the proper disposal of a research chemical like this compound.
Caption: General workflow for the safe disposal of research chemicals.
References
Essential Safety and Operational Guidance for Handling (R)-JNJ-31020028
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-JNJ-31020028. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Compound Overview
This compound is a high-affinity, selective, and brain-penetrant antagonist of the neuropeptide Y Y2 receptor.[1][2] It is intended for research use only and is not for human or veterinary use.[3]
Personal Protective Equipment (PPE)
Given the nature of this research compound, a comprehensive approach to personal protection is mandatory. The following table outlines the required PPE for handling this compound.
| Protection Type | Required Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles; Face shield if there is a splash hazard. | Protects eyes and face from accidental splashes or aerosol inhalation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing solutions. | Minimizes inhalation of dust or aerosols. |
This tiered approach to PPE is based on standard laboratory safety protocols and can be categorized within the framework of EPA's personal protective equipment levels, most closely aligning with a modified Level D or Level C depending on the specific procedure and potential for aerosol generation.[4]
Handling and Operational Workflow
Proper handling of this compound is critical to ensure both the integrity of the compound and the safety of laboratory personnel. The following workflow diagram illustrates the key steps from receiving to disposal.
Caption: Procedural workflow for handling this compound.
Storage and Stability
Proper storage is essential to maintain the viability of this compound.
| Storage Condition | Duration |
| Stock Solution at -80°C | 2 years[5] |
| Stock Solution at -20°C | 1 year |
| Solid Compound | Room temperature (in continental US; may vary elsewhere) |
Solubility
The solubility of this compound is a key factor in preparing solutions for experimental use.
| Solvent | Solubility |
| DMSO | >10 mg/mL, 100 mg/mL (176.77 mM), 21.5 mg/mL (with ultrasonic warming) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.42 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.42 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.42 mM) |
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Disposal Plan
All waste materials, including empty vials, contaminated PPE, and unused solutions, must be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) department for specific guidelines.
Experimental Protocols
Detailed experimental protocols will vary based on the specific research application. The following provides a general methodology for preparing a stock solution, a common initial step.
Preparation of a 10 mM DMSO Stock Solution:
-
Preparation: Ensure all work is conducted in a chemical fume hood while wearing the appropriate PPE.
-
Weighing: Carefully weigh the desired amount of solid this compound.
-
Dissolution: Add the appropriate volume of fresh DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, use the following calculation based on the molecular weight of 565.68 g/mol :
-
565.68 g/mol * 0.010 mol/L * 0.001 L = 0.0056568 g = 5.66 mg
-
-
Mixing: Vortex or sonicate the solution until the compound is fully dissolved. If necessary, gentle warming can be applied.
-
Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
